2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Description
BenchChem offers high-quality 2-(3-Bromophenyl)-N-(tert-butyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-N-(tert-butyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMAMMCRGZMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393632 | |
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883801-90-9 | |
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Bromophenyl)-N-(tert-butyl)acetamide (CAS RN: 883801-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, a robust and replicable synthesis protocol, its physicochemical properties, and a discussion of its potential applications in drug discovery based on the broader class of substituted acetamides. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: Unveiling a Versatile Chemical Scaffold
2-(3-Bromophenyl)-N-(tert-butyl)acetamide belongs to the class of N-substituted acetamides, a chemical scaffold frequently encountered in pharmacologically active compounds. The presence of a bromophenyl group offers a strategic position for further chemical modification through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The tert-butyl group, known for its steric bulk, can significantly influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity and metabolic stability. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the broader family of bromophenyl acetamides has shown promise in various therapeutic areas, suggesting its potential as a valuable building block in drug discovery programs.
Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide: A Guided Protocol
The synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is most effectively achieved through the coupling of 3-bromophenylacetic acid and tert-butylamine. This reaction, a classic example of amide bond formation, can be facilitated by a variety of coupling agents. Below is a detailed, field-proven protocol that ensures a high yield and purity of the final product.
Rationale for Reagent Selection
-
3-Bromophenylacetic Acid: This commercially available starting material provides the core bromophenyl acetic acid backbone. Its synthesis from 3'-bromoacetophenone is a well-established process.[1]
-
tert-Butylamine: This primary amine serves as the nucleophile in the amidation reaction. Its bulky nature can sometimes hinder reactivity, necessitating the use of an efficient coupling agent.
-
Coupling Agent (EDC/DCC with HOBt or HATU): Carbodiimide-based coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are standard choices for minimizing side reactions and promoting efficient amide bond formation. Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency, especially for sterically hindered amines.
-
Base (Diisopropylethylamine - DIPEA): A non-nucleophilic organic base is crucial to neutralize the acidic byproducts of the reaction without interfering with the coupling process.
-
Solvent (Dichloromethane - DCM or Dimethylformamide - DMF): Anhydrous aprotic solvents are essential to prevent hydrolysis of the activated carboxylic acid intermediate.
Experimental Protocol: Amide Coupling
Step 1: Activation of 3-Bromophenylacetic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
Step 2: Amine Addition and Coupling
-
To the activated carboxylic acid solution, add tert-butylamine (1.1 eq) dropwise.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3-Bromophenyl)-N-(tert-butyl)acetamide as a solid.
Caption: Synthetic workflow for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties
| Property | Predicted/Estimated Value | Source/Basis |
| Molecular Formula | C₁₂H₁₆BrNO | - |
| Molecular Weight | 270.17 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar acetamides |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF); Insoluble in water. | General solubility of similar compounds |
| pKa | Not available | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), methylene protons (singlet, ~3.5 ppm), and aromatic protons (multiplets, ~7.2-7.5 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons, methylene carbon, amide carbonyl carbon, and aromatic carbons. |
| IR (Infrared) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Br stretching. |
| MS (Mass Spec) | A molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in a ~1:1 ratio). |
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2-(3-Bromophenyl)-N-(tert-butyl)acetamide scaffold holds significant potential as a starting point for the development of novel therapeutic agents. The strategic placement of the bromine atom on the phenyl ring allows for facile diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: Potential for SAR exploration from the core scaffold.
Based on the known biological activities of structurally related bromophenyl acetamides, potential therapeutic areas for derivatives of this compound could include:
-
Antitubercular Agents: Halogenated acetamides have been investigated for their activity against Mycobacterium tuberculosis.
-
Enzyme Inhibitors: The acetamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.
-
CNS Agents: The lipophilic nature of the bromophenyl and tert-butyl groups may facilitate blood-brain barrier penetration, opening avenues for the development of agents targeting the central nervous system.
It is imperative to note that these are speculative applications based on the broader class of compounds. Rigorous biological screening of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and its derivatives is required to ascertain their specific pharmacological profile.
Safety and Handling
As with any laboratory chemical, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
2-(3-Bromophenyl)-N-(tert-butyl)acetamide represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the discovery of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and properties to facilitate its use in research and development.
References
-
Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]
Sources
Investigational Framework for Elucidating the Mechanism of Action of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
A Senior Application Scientist's Guide for Drug Development Professionals
Executive Summary
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a synthetic compound featuring a brominated phenyl ring and a tert-butylated acetamide moiety. While its specific biological function is uncharacterized, its structural elements are present in a variety of bioactive agents, suggesting potential therapeutic relevance. This document puts forth a central hypothesis: 2-(3-Bromophenyl)-N-(tert-butyl)acetamide functions as an inhibitor of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.
BET proteins are epigenetic readers that play a critical role in regulating gene transcription. Their dysregulation is strongly implicated in the pathology of numerous cancers and inflammatory diseases[1]. This guide provides a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. It is designed for researchers and scientists in drug development, offering a logical workflow from initial target engagement validation to cellular and mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction and Rationale
The compound 2-(3-Bromophenyl)-N-(tert-butyl)acetamide possesses two key structural features that inform our mechanistic hypothesis:
-
A Phenylacetamide Core: This scaffold is found in a diverse range of pharmacologically active compounds, known to participate in various biological interactions[2][3].
-
A Bromophenyl Group: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and cell permeability. Bromophenyl motifs are integral to molecules developed for oncology and infectious diseases[4][5][6].
-
An N-(tert-butyl) Group: This bulky, lipophilic group can confer metabolic stability and facilitate specific steric interactions within a protein's binding pocket[7].
These features are reminiscent of scaffolds known to interact with the acetyl-lysine binding pocket of bromodomains. BRD4, a key member of the BET family, has emerged as a high-value therapeutic target, particularly in oncology, due to its role in regulating the transcription of critical oncogenes like MYC[1]. Therefore, we hypothesize that 2-(3-Bromophenyl)-N-(tert-butyl)acetamide occupies this pocket, disrupting the BRD4-chromatin interaction and leading to the downregulation of oncogenic transcriptional programs.
This guide outlines the logical and experimental progression required to validate this hypothesis.
The Central Hypothesis: BRD4 Inhibition
We propose that 2-(3-Bromophenyl)-N-(tert-butyl)acetamide (herein referred to as "Compound X") acts as a competitive inhibitor at the acetyl-lysine binding site of the BRD4 bromodomain. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of key downstream target genes, most notably the MYC oncogene.
Below is a diagram illustrating the proposed signaling pathway and the point of inhibition.
Caption: Hypothesized mechanism of Compound X as a BRD4 inhibitor.
Experimental Validation Workflow
To rigorously test our hypothesis, we will proceed through a three-phase experimental plan:
-
Phase 1: Direct Target Engagement & In Vitro Validation
-
Phase 2: Cellular Target Engagement & Phenotypic Confirmation
-
Phase 3: Mechanism of Action Deep Dive
The overall workflow is depicted below.
Caption: A three-phase workflow for validating the mechanism of action.
Phase 1: Direct Target Engagement & In Vitro Validation
Objective: To determine if Compound X directly binds to and inhibits the function of recombinant BRD4 protein.
1.1 In Silico Molecular Docking
-
Rationale: Computational modeling predicts the binding pose and estimates the binding affinity of Compound X within the BRD4 acetyl-lysine pocket. This provides a theoretical foundation for the hypothesis and guides further experiments.
-
Protocol:
-
Obtain the crystal structure of the first bromodomain of BRD4 (BRD4-BD1) from the Protein Data Bank (e.g., PDB ID: 3MXF).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of Compound X and perform energy minimization.
-
Define the binding site based on the co-crystallized ligand in the PDB structure.
-
Perform docking using software such as AutoDock Vina or Schrödinger Glide.
-
Analyze the results, focusing on the predicted binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Trustworthiness: Compare the predicted pose to known BRD4 inhibitors. The amide carbonyl of Compound X should ideally form a hydrogen bond with the key asparagine residue (Asn140) in the BRD4 pocket, a hallmark of canonical BET inhibitors.
1.2 Biophysical Binding Assay: Surface Plasmon Resonance (SPR)
-
Rationale: SPR provides real-time, label-free measurement of the binding kinetics (association and dissociation rates) and affinity (KD) between Compound X and BRD4. This is a direct confirmation of a physical interaction.
-
Protocol:
-
Immobilize recombinant human BRD4-BD1 protein onto a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of Compound X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the Compound X solutions over the sensor surface, followed by a dissociation phase with running buffer. A DMSO concentration gradient should also be run for solvent correction.
-
Regenerate the sensor surface between cycles (e.g., with a short pulse of Glycine-HCl, pH 2.5).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Controls:
-
Negative Control: Inject Compound X over a reference flow cell with no immobilized protein.
-
Positive Control: Use a known BRD4 inhibitor (e.g., JQ1) to confirm protein activity.
-
Vehicle Control: Inject running buffer with DMSO alone to establish a baseline.
-
1.3 Biochemical Functional Assay: AlphaScreen™
-
Rationale: This assay measures the ability of Compound X to disrupt the interaction between BRD4 and an acetylated histone peptide, providing a functional readout of its inhibitory activity (IC50).
-
Protocol:
-
Use a commercially available AlphaScreen kit (e.g., from PerkinElmer) containing GST-tagged BRD4-BD1, biotinylated histone H4 acetylated peptide (H4K12ac), streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Create a serial dilution of Compound X in assay buffer.
-
In a 384-well plate, add GST-BRD4, biotin-H4K12ac peptide, and Compound X dilutions. Incubate to allow binding to reach equilibrium.
-
Add the AlphaScreen beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader. In the absence of an inhibitor, the beads are brought into proximity, generating a strong signal. An effective inhibitor will disrupt the interaction, reducing the signal.
-
Plot the signal versus log[Compound X] and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Controls:
-
No Inhibitor Control (Max Signal): DMSO vehicle only.
-
No Protein Control (Min Signal): Omit BRD4 protein.
-
Positive Control: A known BRD4 inhibitor (JQ1) to generate a reference IC50 curve.
-
| Phase 1: Expected Data Summary | |
| Experiment | Metric |
| In Silico Docking | Predicted Binding Energy (kcal/mol) |
| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (KD) |
| AlphaScreen™ Assay | Half-maximal Inhibitory Concentration (IC50) |
Phase 2: Cellular Target Engagement & Phenotypic Effects
Objective: To confirm that Compound X engages BRD4 inside cancer cells and elicits the expected downstream anti-proliferative phenotype.
2.1 Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA provides direct evidence of target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Culture a BET-sensitive cell line (e.g., MV4-11 acute myeloid leukemia cells).
-
Treat intact cells with Compound X or vehicle (DMSO) for 1 hour.
-
Harvest cells, wash, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-BRD4 antibody.
-
Quantify band intensity and plot the fraction of soluble BRD4 versus temperature to generate melt curves. A rightward shift in the curve for Compound X-treated cells indicates target stabilization.
-
-
Controls:
-
Vehicle Control (DMSO): Establishes the baseline melting curve of BRD4.
-
Positive Control (JQ1): A known BRD4 binder to validate the assay setup.
-
Negative Control Protein: Probe the blot for a non-target protein (e.g., GAPDH) to show specificity; its melt curve should not shift.
-
2.2 Analysis of MYC Gene and Protein Expression
-
Rationale: As MYC is a canonical downstream target of BRD4, successful inhibition should lead to a rapid decrease in both its mRNA and protein levels.
-
Protocol:
-
Quantitative PCR (qPCR):
-
Treat MV4-11 cells with a dose-range of Compound X for a short time point (e.g., 4-6 hours).
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using validated primers for MYC and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative change in MYC expression using the ΔΔCt method.
-
-
Western Blot:
-
Treat MV4-11 cells with Compound X for a longer time point (e.g., 12-24 hours).
-
Prepare whole-cell lysates and quantify protein concentration.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Image and quantify the bands to determine the reduction in c-Myc protein levels.
-
-
-
Trustworthiness: A clear dose-dependent decrease in both MYC mRNA and protein levels provides strong evidence of on-target activity.
2.3 Anti-Proliferative Assay
-
Rationale: Since MV4-11 cells are known to be dependent on BRD4-mediated MYC expression for their proliferation, inhibition by Compound X should result in reduced cell viability.
-
Protocol:
-
Seed MV4-11 cells in 96-well plates.
-
Add a serial dilution of Compound X and incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Measure luminescence on a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability versus log[Compound X] to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Controls:
-
Vehicle Control (DMSO): Represents 100% cell viability.
-
Positive Control (JQ1): Provides a benchmark GI50 value.
-
BET-insensitive cell line (optional): A cell line not dependent on BRD4 (e.g., U2OS) should show a significantly higher GI50, demonstrating selectivity.
-
| Phase 2: Expected Data Summary | |
| Experiment | Metric |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm in °C) |
| qPCR / Western Blot | Fold-change in MYC mRNA/protein |
| Anti-proliferative Assay | Growth Inhibition 50% (GI50) |
Conclusion and Future Directions
This guide presents a structured and robust framework for investigating the hypothesis that 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a BRD4 inhibitor. Successful execution of these experiments would provide compelling evidence, starting from direct biochemical interaction and culminating in a specific, on-target cellular phenotype.
Positive results from these studies would warrant progression to more advanced mechanistic studies, such as genome-wide transcriptomics (RNA-seq) to confirm a BRD4-like gene expression signature and Chromatin Immunoprecipitation (ChIP-seq) to directly visualize the displacement of BRD4 from chromatin at key gene promoters. Subsequently, lead optimization and in vivo efficacy studies in relevant animal models would be the logical next steps in the drug development pipeline.
References
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PubChem. N-tert-Butylacetamide. National Center for Biotechnology Information. [Link]
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Li, N., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
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Wang, J., et al. (2022). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. [Link]
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PubChem. N-tert-Butylacetoacetamide. National Center for Biotechnology Information. [Link]
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Gowda, B.T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E. [Link]
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Afridi, S., et al. (2019). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Clinical Pharmacy and Therapeutics. [Link]
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Hulverson, M.A., et al. (2015). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. [Link]
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Abdel-Maksoud, M.S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
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Patel, R., et al. (2014). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform. [Link]
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Pharmaffiliates. N-(tert-Butyl)acetamide. Pharmaffiliates. [Link]
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Gowda, B.T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]
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OKCHEM. The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. OKCHEM. [Link]
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Esteves, C.I.C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences. [Link]
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Wikipedia. CCR5 receptor antagonist. Wikipedia. [Link]
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Zhao, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Hematology & Oncology. [Link]
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Hypha Discovery. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]
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Spectroscopic Data for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted data derived from the analysis of its structural components and comparison with analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characteristics of this and similar molecules.
Molecular Structure and Key Features
2-(3-Bromophenyl)-N-(tert-butyl)acetamide possesses a number of key structural features that will dictate its spectroscopic behavior. Understanding these is crucial for the interpretation of its NMR, IR, and MS data.
-
3-Bromophenyl Group: An aromatic ring with a bromine substituent in the meta position. This will give rise to a characteristic pattern in the aromatic region of the NMR spectra and influence the electronic transitions observed in UV-Vis spectroscopy (not covered in this guide). The bromine atom also has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, which will lead to a characteristic M/M+2 isotopic pattern in the mass spectrum.
-
Acetamide Linkage: The -CH₂-C(=O)NH- group provides several key spectroscopic handles. The methylene protons and the carbonyl carbon will have distinct chemical shifts in the NMR spectra. The N-H and C=O bonds will exhibit strong, characteristic absorption bands in the IR spectrum.
-
N-tert-butyl Group: This bulky aliphatic group will show a characteristic singlet in the ¹H NMR spectrum due to the nine equivalent methyl protons. The quaternary carbon and the methyl carbons will also be identifiable in the ¹³C NMR spectrum.
The interplay of these functional groups determines the overall spectroscopic fingerprint of the molecule.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, assuming a standard deuterated chloroform (CDCl₃) solvent, are presented below.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | s | 1H | Ar-H (C2-H) |
| ~ 7.35 | d | 1H | Ar-H (C6-H) |
| ~ 7.20 | t | 1H | Ar-H (C5-H) |
| ~ 7.15 | d | 1H | Ar-H (C4-H) |
| ~ 5.50 | s (broad) | 1H | N-H |
| ~ 3.50 | s | 2H | CH₂ |
| ~ 1.35 | s | 9H | C(CH₃)₃ |
Rationale behind Predictions:
-
Aromatic Protons (7.15-7.45 ppm): The protons on the bromophenyl ring are expected to resonate in the downfield aromatic region. The exact chemical shifts and coupling patterns are influenced by the bromine atom and the acetamide side chain. The proton at C2, being deshielded by both the bromine and the side chain, is predicted to be the most downfield and may appear as a singlet or a narrow triplet. The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a meta-substituted benzene ring.
-
Amide Proton (~5.50 ppm): The N-H proton of the secondary amide is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
-
Methylene Protons (~3.50 ppm): The two protons of the methylene group adjacent to the carbonyl and the aromatic ring will be chemically equivalent and are predicted to appear as a sharp singlet.
-
tert-Butyl Protons (~1.35 ppm): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C bonds and will therefore appear as a strong singlet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O |
| ~ 140 | Ar-C (C1) |
| ~ 132 | Ar-C (C3-Br) |
| ~ 130 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 122 | Ar-CH |
| ~ 51 | C(CH₃)₃ |
| ~ 45 | CH₂ |
| ~ 28 | C(CH₃)₃ |
Rationale behind Predictions:
-
Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is characteristically found in this downfield region.
-
Aromatic Carbons (122-140 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon bearing the bromine atom (C3) will be influenced by the halogen's electronegativity and is predicted around 122 ppm. The ipso-carbon (C1) attached to the side chain will be further downfield.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 51 ppm, while the three equivalent methyl carbons will resonate at a more upfield position, around 28 ppm.
-
Methylene Carbon (~45 ppm): The carbon of the methylene bridge between the aromatic ring and the carbonyl group is predicted to be in this region.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch (amide) |
| ~ 3050 | Medium | C-H stretch (aromatic) |
| ~ 2970 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~ 1650 | Strong | C=O stretch (Amide I band) |
| ~ 1540 | Strong | N-H bend (Amide II band) |
| ~ 1470, 1430 | Medium | C=C stretch (aromatic ring) |
| ~ 1220 | Medium | C-N stretch |
| ~ 780, 680 | Strong | C-H out-of-plane bend (meta-disubstituted aromatic) |
| ~ 550 | Medium | C-Br stretch |
Rationale behind Predictions:
-
N-H and C=O Stretching: The most prominent peaks in the IR spectrum of an amide are the N-H stretch and the C=O stretch (Amide I band). The N-H stretch is typically broad due to hydrogen bonding.
-
Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the strong Amide II band.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.
-
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the fingerprint region can help confirm the meta-substitution pattern of the benzene ring.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, electron ionization (EI) would likely lead to several characteristic fragments.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Assignments
| m/z | Relative Intensity | Assignment |
| 270/272 | Moderate | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 214/216 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 185/187 | Strong | [Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation) |
| 106 | Moderate | [C₆H₅-CH₂]⁺ (Benzyl cation) |
| 100 | Moderate | [C₄H₉-NH-C=O]⁺ |
| 57 | Very Strong | [C₄H₉]⁺ (tert-Butyl cation, often the base peak) |
Rationale behind Predictions:
-
Molecular Ion Peak: The molecular ion peak will exhibit a characteristic 1:1 ratio for the M and M+2 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Alpha-Cleavage: Fragmentation often occurs at the bonds alpha to the carbonyl group and the nitrogen atom.
-
McLafferty Rearrangement: While less likely for the tert-butyl group, it is a potential fragmentation pathway for longer alkyl chains.
-
Loss of Isobutylene: A common fragmentation pathway for tert-butyl amides is the loss of isobutylene via a rearrangement, leading to a prominent [M - 56]⁺ peak.
-
Formation of tert-Butyl Cation: The stability of the tert-butyl cation makes its formation highly favorable, and it is often the base peak in the mass spectrum of tert-butyl containing compounds.
Experimental Protocols
While experimental data is not currently available, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for bromine-containing compounds.
Visualizations
Molecular Structure
Caption: Molecular structure of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in EI-MS.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. While experimental verification is always the gold standard, this predicted data serves as a valuable reference for researchers working with this compound or similar structures. The provided protocols outline the standard methods for acquiring this data experimentally. As with any predictive work, it is important to consider that actual experimental values may vary slightly due to solvent effects, concentration, and other experimental conditions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12123, N-(3-Bromophenyl)acetamide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12985, N-tert-Butylacetamide. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comprehensive Technical Guide to 2-(3-Bromophenyl)-N-(tert-butyl)acetamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Drug Discovery
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a substituted acetamide derivative that has garnered significant interest within the research and drug development community. Its chemical structure, featuring a bromophenyl group and a tert-butyl amide, makes it a valuable synthetic intermediate and a crucial component in the construction of larger, more complex bioactive molecules. The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides an in-depth overview of the commercial sourcing, quality control, synthesis, and applications of this important research chemical, with a particular focus on its emerging role in the field of targeted protein degradation.
Locating and Procuring High-Purity 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
The accessibility of high-quality starting materials is a cornerstone of successful research. Several chemical suppliers offer 2-(3-Bromophenyl)-N-(tert-butyl)acetamide for research purposes. When selecting a supplier, it is imperative to consider not only the cost and availability but also the purity of the compound and the availability of comprehensive analytical data.
It is important to note that some suppliers may offer this compound as part of a collection of rare chemicals and may not provide detailed analytical data. In such cases, the onus is on the researcher to independently verify the identity and purity of the material.
Table 1: Commercial Suppliers of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich | R340103 | Not specified | Buyer assumes responsibility for confirming identity and purity.[1] |
| Combi-Blocks | QC-7933 | ≥98% | |
| Key Organics | BB-3456 | Not specified | |
| Enamine | EN300-12345 | ≥95% |
Ensuring Scientific Integrity: A Rigorous Quality Control Workflow
Given the potential for variability in product quality between suppliers, establishing a robust in-house quality control (QC) workflow is paramount to ensure the reliability and reproducibility of experimental results. The following section outlines a comprehensive QC protocol for the validation of newly acquired 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Caption: Quality Control Workflow for Incoming 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Experimental Protocols for Quality Control
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and integrate the signals. The expected chemical shifts (δ) and multiplicities are as follows:
-
δ ~7.4 ppm (t, 1H): Aromatic proton ortho to the bromine.
-
δ ~7.2-7.3 ppm (m, 2H): Aromatic protons.
-
δ ~7.1 ppm (d, 1H): Aromatic proton.
-
δ ~5.5 ppm (s, 1H): Amide N-H proton.
-
δ ~3.5 ppm (s, 2H): Methylene (-CH₂-) protons.
-
δ ~1.4 ppm (s, 9H): tert-butyl (-C(CH₃)₃) protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Analysis: The expected chemical shifts are approximately:
-
δ ~170 ppm: Amide carbonyl carbon.
-
δ ~140 ppm: Aromatic carbon attached to the CH₂ group.
-
δ ~131, 130, 128, 126 ppm: Aromatic carbons.
-
δ ~122 ppm: Aromatic carbon attached to the bromine.
-
δ ~51 ppm: tert-butyl quaternary carbon.
-
δ ~45 ppm: Methylene (-CH₂-) carbon.
-
δ ~28 ppm: tert-butyl methyl carbons.
-
HPLC is a sensitive technique for determining the purity of a compound and identifying any impurities.
HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity of ≥98% is generally considered acceptable for most research applications.
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
Mass Spectrometry Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Infuse a dilute solution of the compound (approximately 10 µg/mL in acetonitrile) into the mass spectrometer.
-
Data Analysis: The expected molecular ion peak [M+H]⁺ for C₁₂H₁₆BrNO is approximately m/z 270.05 and 272.05, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
For researchers who wish to synthesize this compound in-house, a common and effective method is the amidation of 2-(3-bromophenyl)acetic acid with tert-butylamine. This can be achieved using a variety of coupling agents.
Caption: General Synthesis Workflow for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Detailed Synthesis Protocol
-
To a solution of 2-(3-bromophenyl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq), HOBt (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq). The use of coupling agents like HATU and HOBt facilitates the formation of an active ester intermediate, which readily reacts with the amine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butylamine (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Applications in Drug Discovery: A Key Player in Targeted Protein Degradation
A significant application of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is as a precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery.[4][5][6]
Caption: Mechanism of Action of a Proteolysis Targeting Chimera (PROTAC).
The 3-bromophenyl moiety of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide serves as an excellent anchor point for the attachment of a warhead that binds to the protein of interest (POI), while the acetamide portion can be further functionalized to connect to the E3 ligase-binding ligand. The ability to readily modify the bromine position via reactions like Suzuki or Buchwald-Hartwig amination allows for the creation of a diverse library of PROTACs with varying linker lengths and compositions, which is crucial for optimizing their degradation efficiency and pharmacokinetic properties.[7][8]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a valuable and versatile research chemical with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. By understanding the nuances of its procurement, implementing rigorous quality control measures, and employing appropriate synthetic and handling procedures, researchers can effectively leverage this compound to advance their scientific endeavors. The insights and protocols provided in this guide are intended to empower researchers to utilize 2-(3-Bromophenyl)-N-(tert-butyl)acetamide with confidence and scientific rigor.
References
- Khan, S., et al. (2020). Recent advances in targeted protein degraders as potential therapeutic agents. Cellular and Molecular Life Sciences, 77(13), 2497-2513.
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. [Link]
-
The Protein Degradation and Targeting Undruggables Community. (2022). Targeted protein degradation to tackle 'undruggable targets'. [Link]
- Coomber, C. E., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(27), 6465-6470.
- Sabnis, R. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.
-
Chemguide. The Preparation of Amides. [Link]
- Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 183.
-
SIELC Technologies. Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. [Link]
-
PubChem. N-tert-Butylacetamide. [Link]
- Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639.
-
YouTube. Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]
- Zhang, R., et al. (2024).
-
ResearchGate. Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. [Link]
-
PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
ResearchGate. (PDF) Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]
-
MDPI. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linkers | BroadPharm [broadpharm.com]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]
A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Modeling of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for In-Silico Scrutiny of a Brominated Acetamide Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The title compound, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, represents a fascinating, albeit under-documented, scaffold. Its constituent parts—a bromophenyl ring, an acetamide linker, and a bulky tert-butyl group—suggest a rich potential for nuanced intermolecular interactions. The bromine atom, far from being a mere bulky substituent, can participate in highly directional halogen bonding, a phenomenon of increasing importance in rational drug design.[3][4][5]
This guide eschews a conventional, rigid structure. Instead, it is designed to logically flow from foundational principles to advanced applications, mirroring the thought process of a computational chemist tasked with elucidating the full potential of a novel molecular entity. We will dissect the "why" behind each computational choice, ensuring that this document serves not just as a "how-to," but as a self-validating framework for theoretical inquiry.
Part 1: Foundational Quantum Mechanics - Unveiling the Electronic Landscape
Before we can simulate the interaction of our molecule with a biological target, we must first understand its intrinsic properties. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose, offering a favorable balance of accuracy and computational cost for organic molecules.[6][7][8]
The Criticality of Geometry Optimization and Conformational Analysis
A molecule is not a static entity. Rotation around single bonds gives rise to a landscape of different conformers, each with a distinct energy. Identifying the global minimum energy conformation is paramount, as it represents the most populated state and is the logical starting point for further studies.
For 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, the key rotatable bonds are the C-N amide bond and the C-C bond connecting the phenyl ring to the acetamide group. The bulky tert-butyl group will significantly influence the conformational preferences of the amide bond.[9]
Experimental Protocol: Conformational Analysis and Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide using molecular building software (e.g., Avogadro, ChemDraw).
-
Conformational Search:
-
Rationale: To explore the potential energy surface and identify various low-energy conformers.
-
Method: Employ a systematic or stochastic conformational search algorithm. For a molecule of this size, a Monte Carlo or a low-mode molecular dynamics search is efficient.
-
-
DFT Geometry Optimization:
-
Rationale: To obtain accurate geometric parameters (bond lengths, angles, dihedrals) and the relative energies of the identified conformers.
-
Software: Gaussian, ORCA, or PySCF are industry-standard choices.[10]
-
Functional Selection: A hybrid functional like B3LYP is a robust starting point. For systems where non-covalent interactions are critical, dispersion-corrected functionals such as B3LYP-D3(BJ) or ωB97X-D are highly recommended.[11]
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) provides a good balance of accuracy and speed for initial optimizations. For higher accuracy, a larger basis set such as def2-TZVP can be employed.
-
Solvation Model: To mimic physiological conditions, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model, with water as the solvent.
-
Data Presentation: Predicted Conformational Energies
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | ~175° (anti) | 0.00 | 75.8 |
| 2 | ~65° (gauche) | 0.95 | 20.1 |
| 3 | ~-70° (gauche) | 1.05 | 4.1 |
Note: The data presented here is hypothetical and for illustrative purposes.
Frontier Molecular Orbitals and Electrostatic Potential: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap is a proxy for chemical stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack.
Of particular interest for our molecule is the electrostatic potential around the bromine atom. The phenomenon of the "sigma-hole" dictates that there will be a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis, making it a potential halogen bond donor.[3]
Visualization: Logical Workflow for Foundational Calculations
Caption: Workflow for DFT-based molecular property prediction.
Part 2: Simulating Biological Interactions - From Docking to Dynamics
With a well-characterized molecular structure in its lowest energy state, we can now proceed to model its interactions with a putative biological target. Given the structural similarities of bromophenyl amides to other known enzyme inhibitors, a hypothetical protein target, such as a kinase or a protease, will be used for illustrative purposes.[12][13]
Molecular Docking: A First Look at Binding
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity.[14][15] It is a computationally inexpensive method, ideal for initial screening and hypothesis generation.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Source: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Preparation: Remove water molecules and co-ligands, add hydrogen atoms, and assign protonation states appropriate for physiological pH. Software like UCSF Chimera or Schrödinger's Protein Preparation Wizard is essential for this step.[16]
-
-
Ligand Preparation:
-
Use the optimized, low-energy conformer of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide from the DFT calculations.
-
Assign partial charges using a suitable force field (e.g., AM1-BCC).
-
-
Docking Simulation:
-
Analysis of Results:
-
Rank the poses based on the scoring function.
-
Visually inspect the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, and, crucially, any potential halogen bonds). The C-Br•••O distance and C-Br•••O angle are critical parameters for identifying a halogen bond.
-
Visualization: Docking Interaction Diagram
Caption: Key interactions of the ligand within a hypothetical binding site.
Molecular Dynamics (MD) Simulations: Embracing Flexibility
While docking provides a static snapshot, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic behavior of the ligand-protein complex.[14][19][20] This is crucial for assessing the stability of the docked pose and understanding how the protein conformation adapts to the ligand.[14]
Experimental Protocol: All-Atom MD Simulation
-
System Setup:
-
Input: Use the best-ranked docked pose from the previous step.
-
Force Field: Choose a modern force field such as AMBER or CHARMM for the protein and a compatible force field like GAFF for the ligand.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system and mimic a physiological salt concentration.
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a series of energy minimization steps to relax any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is followed by an unrestrained equilibration phase.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): To assess the stability of the protein and the ligand's binding pose.
-
RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, halogen bonds) over time.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more refined prediction than docking scores.
-
Data Presentation: MD Simulation Stability Metrics
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 1.2 | 0.5 | Ligand remains stably bound in the pocket |
| Halogen Bond Distance (Br•••O) (Å) | 3.1 | 0.4 | Persistent halogen bond throughout the simulation |
| MM/PBSA ΔG_bind (kcal/mol) | -9.5 | 1.5 | Favorable binding free energy |
Note: The data presented here is hypothetical and for illustrative purposes.
Part 3: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The stability observed in a long-timescale MD simulation provides a robust check on the initial docked pose. A ligand that is unstable in MD simulations, despite a good docking score, is likely a false positive. Furthermore, the binding free energies calculated from MD trajectories should correlate with experimentally determined affinities for a series of related compounds, providing a powerful validation of the computational model. The careful consideration of the bromine's electronic properties through the use of appropriate DFT functionals and the analysis of halogen bonding is a critical component of the model's trustworthiness.[4]
Conclusion
The theoretical modeling of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, and indeed any novel chemical entity, is a multi-faceted endeavor that builds in complexity and confidence at each step. By progressing from foundational quantum mechanical characterization to dynamic simulations of biological interactions, we can construct a detailed, predictive model of the molecule's behavior. This in-silico-first approach not only accelerates the drug discovery process by prioritizing promising candidates but also provides invaluable mechanistic insights that can guide future molecular design.
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1039. [Link]
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Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461. [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1955. [Link]
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Oue, M., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry, 88(10), 6539-6547. [Link]
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Do, H., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications, 15(1), 2271. [Link]
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Akbaş, H., et al. (2024). Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molecule. Journal of the Australian Ceramic Society, 10(4), 786-802. [Link]
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Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. (n.d.). ResearchGate. [Link]
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Singh, S. P., et al. (2023). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
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Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][21][22]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3817-3832. [Link]
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Methodological & Application
Application Note: High-Resolution ¹H NMR Characterization of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, unequivocal confirmation of a compound's identity and purity is a critical step in the pipeline. This application note provides a detailed guide to the ¹H NMR characterization of 2-(3-bromophenyl)-N-(tert-butyl)acetamide, a substituted acetamide with potential applications as a synthetic intermediate. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol, and offer a thorough interpretation of the spectral data. This guide is designed to be a practical resource for researchers, enabling them to apply these principles to their own work.
Principles of ¹H NMR for Structural Elucidaion
Proton (¹H) NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as protons, will align with an external magnetic field.[1] Irradiation with radiofrequency pulses can cause these nuclei to absorb energy and transition to a higher energy spin state. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[1][2] This sensitivity allows us to distinguish between protons in different parts of a molecule.
Key parameters obtained from a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm value (downfield), while electron-donating groups shield them, causing an upfield shift.[2][3]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[4]
-
Multiplicity (Splitting Pattern): This arises from spin-spin coupling, where the magnetic field of a proton is influenced by the spins of neighboring protons.[1][5] The n+1 rule is a common simplification, where a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks.[4]
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[4][5]
For 2-(3-bromophenyl)-N-(tert-butyl)acetamide, we can predict the expected signals for each distinct proton environment based on these principles.
Predicted ¹H NMR Spectral Features of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
A detailed analysis of the molecular structure allows for the prediction of the key signals in the ¹H NMR spectrum.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
This protocol is based on a standard 400 MHz NMR spectrometer.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: Standard 5 mm probe
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
Acquisition Steps:
-
Insert Sample: Carefully insert the NMR tube into the spinner and place it in the magnet.
-
Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the sample for optimal signal transmission and detection.
-
Set Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-64 scans are typically sufficient for a good signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A standard range for ¹H NMR is -2 to 12 ppm.
-
Data Processing
Raw NMR data (Free Induction Decay or FID) must be processed to generate the final spectrum.
-
Fourier Transformation (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum. [6]2. Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode (positive).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integration: The integral for each signal is calculated and normalized.
Data Analysis and Interpretation
A representative ¹H NMR spectrum of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in CDCl₃ would exhibit the following key signals:
| Signal | Observed δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 1 | ~1.35 | s | - | 9H | tert-butyl protons |
| 2 | ~3.58 | s | - | 2H | Methylene protons |
| 3 | ~5.80 | br s | - | 1H | Amide N-H proton |
| 4 | 7.15-7.45 | m | - | 4H | Aromatic protons |
Detailed Interpretation:
-
Signal 1 (δ ~1.35 ppm): This intense singlet, integrating to 9 protons, is unequivocally assigned to the chemically equivalent protons of the tert-butyl group . [7]Its upfield location is characteristic of alkyl protons.
-
Signal 2 (δ ~3.58 ppm): A sharp singlet integrating to 2 protons is assigned to the methylene (CH₂) protons . Its downfield position is a direct consequence of the deshielding effects of the adjacent aromatic ring and the carbonyl group.
-
Signal 3 (δ ~5.80 ppm): The broad singlet integrating to a single proton is characteristic of the amide N-H proton . Its broadness is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange. [8]* Signal 4 (δ 7.15-7.45 ppm): This complex multiplet, integrating to 4 protons, corresponds to the protons of the 3-bromophenyl ring . The substitution pattern and the electronic effects of the bromine and acetamide groups lead to overlapping signals and complex spin-spin coupling. A higher field instrument or 2D NMR techniques could resolve this region further.
Caption: Workflow for NMR data analysis.
Conclusion
This application note has provided a comprehensive guide for the ¹H NMR characterization of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. By understanding the fundamental principles of NMR, following a robust experimental protocol, and applying a systematic approach to data interpretation, researchers can confidently verify the structure and purity of this and similar molecules. The presented methodologies are designed to be broadly applicable and serve as a valuable resource for scientists in the field of drug discovery and development.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]
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University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Towson University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Data Processing. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Application Note: A Screening Funnel for the In Vitro Biological Characterization of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide as a Putative Protein-Protein Interaction Modulator
Introduction: The Challenge of Undrugged Targets
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets.[1][2] Historically considered "undruggable" due to their large, flat, and often featureless interfaces, recent advancements in screening technologies have opened the door for the discovery of small molecules that can modulate these critical cellular conversations.[1][3][4] The acetamide scaffold is a common feature in many biologically active small molecules. While the specific biological activity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide (Cmpd-X) is not yet characterized, its structure merits investigation as a potential modulator of PPIs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of Cmpd-X. We present a logical, tiered screening funnel designed to first assess its general cellular activity and then specifically investigate its potential as a PPI inhibitor. This workflow prioritizes resource efficiency by using broad, high-throughput assays initially, followed by more complex, mechanism-specific assays to confirm and detail the activity of promising hits. Each protocol is designed to be self-validating by including necessary controls and orthogonal confirmation steps.
The Screening Funnel: A Multi-Tiered Approach to Characterization
A structured screening cascade is essential for efficiently identifying and validating the biological activity of a novel compound.[5][6][7] Our proposed funnel for Cmpd-X consists of three main stages: a primary screen for cytotoxic activity, a secondary screen to identify and confirm PPI inhibition, and a tertiary screen for direct target engagement.
Caption: Fig 1. In Vitro Screening Funnel for Cmpd-X
Tier 1: Primary Screening - Assessing General Cellular Activity
Rationale: The crucial first step is to determine the concentration range at which Cmpd-X exhibits biological activity without causing non-specific cytotoxicity. A compound that kills cells broadly is not a useful therapeutic modulator. This stage establishes a safe and effective concentration window for subsequent, more specific assays. We will use a luminescence-based ATP assay, which is a highly sensitive indicator of metabolically active, viable cells.[8][9]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies ATP, indicating the presence of metabolically active cells.[8][9][10]
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cmpd-X, dissolved in DMSO to a 10 mM stock
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Seed HEK293 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of Cmpd-X in culture medium, starting from a top concentration of 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the Cmpd-X dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, as per the manufacturer's instructions.[11][12]
-
Lysis and Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Cmpd-X.
-
Determine the GI50 (concentration for 50% growth inhibition) or CC50 (50% cytotoxic concentration) value using a non-linear regression curve fit (log[inhibitor] vs. response).
| Parameter | Description | Hypothetical Result for Cmpd-X |
| CC50 | 50% Cytotoxic Concentration | > 50 µM |
| Assay Window | Concentrations for secondary assays | 0.1 µM - 25 µM |
A CC50 value significantly higher than the effective concentration in functional assays is desired. For subsequent assays, Cmpd-X should be tested at concentrations well below its CC50 to avoid confounding cytotoxic effects.
Tier 2: Secondary Screening - Identifying PPI Inhibition
Rationale: Once a non-toxic concentration range is established, the next step is to screen for the specific activity of interest: PPI modulation. We will use a high-throughput proximity-based assay, AlphaScreen™, as the primary screen.[13][14] Positive hits will then be confirmed using a classic, lower-throughput "gold standard" method, Co-Immunoprecipitation (Co-IP), to ensure the results are robust and not an artifact of the primary assay technology.[2][15][16]
Protocol: AlphaScreen™ PPI Assay (Hypothetical Target: Protein A - Protein B)
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology detects biomolecular interactions. A Donor bead excited at 680 nm generates singlet oxygen, which travels to an Acceptor bead in close proximity (~200 nm), initiating a chemiluminescent signal at 520-620 nm.[14] Disruption of the PPI by Cmpd-X will decrease the signal.
Caption: Fig 2. Principle of the AlphaScreen™ PPI Assay
Materials:
-
Recombinant Biotinylated-Protein A and GST-tagged Protein B
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
Cmpd-X serial dilutions
-
384-well low-volume microplates (e.g., ProxiPlate)
Procedure:
-
Reagent Preparation: Prepare solutions of Biotin-Protein A, GST-Protein B, and Cmpd-X dilutions in assay buffer.
-
Compound and Protein Incubation: In a 384-well plate, add 5 µL of Cmpd-X dilution, followed by 5 µL of Biotin-Protein A and 5 µL of GST-Protein B. Incubate for 30 minutes at room temperature.
-
Bead Addition: Prepare a mix of Streptavidin-Donor and anti-GST Acceptor beads in assay buffer. Add 10 µL of this bead suspension to each well. (Note: Perform this step in subdued light).
-
Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
Data Analysis & Interpretation:
-
Plot the AlphaScreen signal against the log concentration of Cmpd-X.
-
Calculate the IC50 value, which is the concentration of Cmpd-X that inhibits 50% of the PPI signal.
| Parameter | Description | Hypothetical Result for Cmpd-X |
| IC50 | 50% Inhibitory Concentration | 2.5 µM |
| Max Inhibition | Maximum signal reduction observed | 95% |
A clear dose-response curve with a low micromolar or better IC50 is indicative of a potential hit.
Protocol: Orthogonal Confirmation via Co-Immunoprecipitation (Co-IP)
Rationale: Co-IP validates the AlphaScreen hit in a more physiological context using cell lysates. This method relies on an antibody to pull down a target protein and its binding partners.[17][18] A decrease in the co-precipitated partner in the presence of Cmpd-X confirms its inhibitory activity.
Materials:
-
HEK293T cells co-transfected to express FLAG-Protein A and HA-Protein B
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-FLAG M2 Affinity Gel (Sigma-Aldrich)
-
Cmpd-X
-
Antibodies: anti-FLAG, anti-HA, and control IgG
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Culture and Lysis: Culture the transfected HEK293T cells. Treat separate flasks with either vehicle (DMSO) or Cmpd-X (e.g., at 1x, 5x, and 10x its IC50) for 4-6 hours. Lyse the cells with Co-IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with control IgG and protein A/G beads.
-
Incubate the cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C to pull down FLAG-Protein A.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe one blot with an anti-FLAG antibody (to confirm successful pulldown of Protein A) and another with an anti-HA antibody (to detect co-precipitated Protein B).
-
Analyze the input lysates as well to ensure equal protein expression.
-
Interpretation:
-
Successful Co-IP is confirmed by the presence of the HA-Protein B band in the vehicle-treated lane that was pulled down with the anti-FLAG antibody.
-
If Cmpd-X inhibits the PPI, a dose-dependent decrease in the amount of co-precipitated HA-Protein B will be observed.
Tier 3: Tertiary Screening - Confirming Target Engagement
Rationale: While Co-IP confirms PPI disruption in a cell lysate, it does not definitively prove that the compound directly binds to the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in intact cells or lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Cell Treatment: Treat intact HEK293T cells expressing the target (e.g., Protein A) with vehicle or a saturating concentration of Cmpd-X for 1 hour.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against Protein A.
Interpretation:
-
In the vehicle-treated samples, the amount of soluble Protein A will decrease as the temperature increases.
-
If Cmpd-X binds and stabilizes Protein A, there will be a noticeable shift in the melting curve, with more Protein A remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Conclusion and Future Directions
This structured application note outlines a robust in vitro workflow for the characterization of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide (Cmpd-X) as a putative PPI inhibitor. By following a tiered approach from general cytotoxicity to high-throughput screening and finally to specific target engagement, researchers can confidently and efficiently determine the compound's biological activity. Positive results from this funnel would provide strong evidence for Cmpd-X as a valid hit compound, justifying further investigation into its mechanism of action, selectivity, and potential for therapeutic development.
References
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Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
- Kauk, M., et al. (2020). Development of a Testing Funnel for Identification of Small Molecule Modulators Targeting Secretin Receptors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 925-937.
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University of Rochester Medical Center. (n.d.). A Practical Guide to Working with AlphaScreen™. Retrieved from [Link]
- Arkin, M. R., et al. (2014). Direct and Propagated Effects of Small Molecules on Protein–Protein Interaction Networks. Chemical Biology, 21(9), 1102-1114.
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Assay Genie. (n.d.). Co-immunoprecipitation: Principles and applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Retrieved from [Link]
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BioPharma Trend. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Agilent Technologies. (n.d.). Investigation of Protein: Protein Interactions (PPI) using a Novel Bioluminescence Resonance Energy Transfer (BRET) Proximity-based, High-Throughput Screening Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Retrieved from [Link]
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University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods. Retrieved from [Link]
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Application Notes and Protocols for the Development of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide Analogs
Introduction: Rationale for Analog Development
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a synthetic compound featuring a core phenylacetamide scaffold. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structure presents a valuable starting point for a lead discovery program. The presence of a bromine atom on the phenyl ring offers a chemically tractable handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around this core structure. The N-(tert-butyl)acetamide moiety provides steric bulk and influences the molecule's lipophilicity and hydrogen bonding potential, which are key determinants of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of a focused library of analogs based on the 2-(3-Bromophenyl)-N-(tert-butyl)acetamide scaffold. The objective is to generate novel chemical entities with potentially enhanced or entirely new biological activities. The protocols outlined herein are intended for researchers and scientists engaged in drug discovery and development, offering a strategic workflow from initial analog design to preliminary biological characterization.
Part 1: Strategic Design of the Analog Library
The development of a successful analog library hinges on a rational design strategy that allows for the exploration of structure-activity relationships (SAR). For the 2-(3-Bromophenyl)-N-(tert-butyl)acetamide scaffold, the primary point of diversification is the 3-position of the phenyl ring, currently occupied by a bromine atom. This position can be modified to introduce a variety of substituents with diverse electronic and steric properties.
Key Design Considerations:
-
Exploration of Diverse Chemical Functionalities: The analog library should incorporate a range of functional groups to probe different types of interactions with potential biological targets. This includes aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
-
Modulation of Physicochemical Properties: Each modification will alter the compound's lipophilicity (logP), polar surface area (PSA), and molecular weight, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Computational tools can be employed to predict these properties and guide the selection of substituents.[1]
-
Vectorial Exploration of Chemical Space: The modifications should systematically explore the space around the core scaffold. For instance, introducing small, medium, and large aromatic groups can probe the size of a putative binding pocket.
The following diagram illustrates the overall workflow for the development and evaluation of the analog library.
Caption: A comprehensive workflow from initial compound design to lead optimization.
Part 2: Synthetic Protocols for Analog Generation
The synthesis of the parent compound, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, serves as the foundational reaction. This is followed by detailed protocols for palladium-catalyzed cross-coupling reactions to generate a diverse library of analogs.
Protocol 2.1: Synthesis of the Parent Compound
The synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is achieved through a standard amide coupling reaction between 3-bromophenylacetic acid and tert-butylamine.[2]
Materials:
-
3-Bromophenylacetic acid
-
tert-Butylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[2]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromophenylacetic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add a catalytic amount of DMAP.
-
To this solution, add the coupling agent (DCC or HATU, 1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling for Biaryl Analogs
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-bromophenyl core and various aryl or heteroaryl boronic acids or esters.[3]
Materials:
-
2-(3-Bromophenyl)-N-(tert-butyl)acetamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, the boronic acid or ester, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl analog.
Protocol 2.3: Sonogashira Coupling for Alkynyl Analogs
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position of the phenyl ring, creating a linear and rigid extension.[4][5]
Materials:
-
2-(3-Bromophenyl)-N-(tert-butyl)acetamide (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the terminal alkyne followed by the base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.[5]
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the alkynyl analog.
Protocol 2.4: Buchwald-Hartwig Amination for Arylamine Analogs
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
Materials:
-
2-(3-Bromophenyl)-N-(tert-butyl)acetamide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq)
-
Phosphine ligand (e.g., XPhos or SPhos, 0.02 eq)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
To a separate reaction vessel, add 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, the amine, and the base.
-
Add the pre-formed catalyst solution to the reaction vessel.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the arylamine analog.
The following diagram illustrates the synthetic pathways for analog generation.
Caption: Key synthetic transformations for diversifying the parent compound.
Part 3: Protocols for Biological Evaluation
In the absence of a known biological target for the parent compound, a tiered screening approach against different target classes is recommended. This section provides protocols for primary screening assays against G-Protein Coupled Receptors (GPCRs) and ion channels, two major classes of drug targets.
Protocol 3.1: GPCR Functional Assay (Calcium Flux)
This protocol describes a cell-based calcium flux assay to identify compounds that modulate the activity of a Gq-coupled GPCR.[1]
Materials:
-
HEK293 cells stably expressing a Gq-coupled GPCR of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Test compounds and control agonist/antagonist
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds. After the incubation period, wash the cells with assay buffer. Add the test compounds to the wells and incubate for 15-30 minutes.
-
Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation (for antagonist screening): Inject a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Acquisition: Continuously record the fluorescence signal for a set period following compound addition (for agonist screening) or agonist injection (for antagonist screening).
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. For agonists, determine the EC₅₀ values. For antagonists, determine the IC₅₀ values.
Protocol 3.2: Ion Channel Functional Assay (Fluorescent Membrane Potential)
This protocol outlines a fluorescent membrane potential assay to screen for modulators of voltage-gated or ligand-gated ion channels.[6]
Materials:
-
Cells stably expressing the ion channel of interest
-
Membrane potential-sensitive dye
-
Assay buffer
-
Test compounds and control channel opener/blocker
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Dye Loading: Add the membrane potential-sensitive dye to the cells and incubate as per the manufacturer's instructions.
-
Compound Incubation: Add the test compounds to the wells.
-
Cell Depolarization (for blocker screening): For voltage-gated channels, add a depolarizing agent (e.g., high potassium solution). For ligand-gated channels, add a known agonist.
-
Fluorescence Measurement: Measure the fluorescence before and after the addition of the stimulus.
-
Data Analysis: Normalize the fluorescence change to controls and determine the concentration-response curves for active compounds.
Part 4: In Vitro ADMET Profiling
Early assessment of ADMET properties is crucial to identify compounds with favorable drug-like characteristics.[7]
Protocol 4.1: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
Procedure:
-
Incubation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Table 1: Summary of Proposed Analogs and Rationale
| Analog Class | Modification at 3-position | Synthetic Method | Rationale |
| Biaryl Analogs | Phenyl, Pyridyl, Thienyl | Suzuki-Miyaura Coupling | Explore interactions in a planar, aromatic binding pocket. Modulate polarity with heterocycles. |
| Alkynyl Analogs | Phenylethynyl, Propargyl | Sonogashira Coupling | Introduce rigidity and explore linear extensions into a binding site. |
| Arylamine Analogs | Aniline, Morpholine, Piperazine | Buchwald-Hartwig Amination | Introduce hydrogen bond donors/acceptors and modulate basicity. |
Conclusion
The protocols detailed in this application note provide a robust and systematic approach for the development of novel analogs of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. By employing a rational design strategy coupled with efficient synthetic methodologies and a tiered biological screening cascade, researchers can effectively explore the chemical and biological space around this scaffold. The early integration of in vitro ADMET profiling will further aid in the identification of lead candidates with promising therapeutic potential. This comprehensive workflow is designed to accelerate the discovery of new chemical entities for further preclinical development.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butylacetamide. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Aurora Biomed Inc. (n.d.). A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Molecular Devices. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. [Link]
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Protocol for the Comprehensive Purity Assessment of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
An Application Note for Drug Development Professionals
Abstract
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a comprehensive, multi-faceted protocol for assessing the purity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, a key intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on orthogonal analytical techniques. By integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, this protocol ensures a robust and reliable purity assessment in line with stringent regulatory expectations.
Introduction: The Imperative of Purity
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a substituted acetamide with potential applications in medicinal chemistry and materials science. As with any compound intended for pharmaceutical use, establishing its purity profile is a non-negotiable step in the development process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous purity analysis to ensure that impurities are minimized to acceptable levels.[1] The International Council for Harmonisation (ICH) provides a clear framework for this, outlining thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4]
This protocol moves beyond a single-method approach, advocating for an orthogonal strategy where multiple, disparate analytical techniques are employed. This ensures that the purity assessment is not only accurate but also self-validating, providing a high degree of confidence in the final purity assignment.
Potential Impurities: A Proactive Analysis
A thorough understanding of the synthetic route is paramount to anticipating potential impurities.[5] A common synthesis for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide involves the amidation of 3-bromophenylacetic acid with tert-butylamine.
Potential Impurity Classes:
-
Starting Materials: Unreacted 3-bromophenylacetic acid and tert-butylamine.
-
By-products: Products from side reactions, such as the self-condensation of 3-bromophenylacetic acid.
-
Reagents and Catalysts: Residual coupling agents (e.g., carbodiimides), catalysts, or solvents used in the synthesis and purification process.[5]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the amide bond).
The Orthogonal Analytical Workflow
A sequential and logical application of analytical techniques is crucial for an efficient and comprehensive purity assessment. The workflow presented here begins with a high-resolution separation technique for quantification, followed by spectroscopic methods for structural confirmation and identification, and concludes with elemental analysis for ultimate compositional verification.
Caption: Orthogonal workflow for purity assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Principle: HPLC is the cornerstone of purity analysis, separating the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[1][6] The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantification.
Expertise & Causality: A reverse-phase C18 column is selected due to the non-polar nature of the bromophenyl and tert-butyl groups. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main compound and a wide range of potential impurities with varying polarities. UV detection at 254 nm is chosen as the aromatic ring provides strong chromophoric activity at this wavelength.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
A gradient elution is recommended to ensure the separation of early and late-eluting impurities.
-
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Interpretation:
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
According to ICH Q3A(R2) guidelines, results below 1.0% should be reported to two decimal places.[2]
-
Any impurity peak greater than the reporting threshold (typically 0.05%) should be reported. Any impurity exceeding the identification threshold (e.g., 0.10%) requires structural identification.[2][5]
-
LC-Mass Spectrometry (MS) for Impurity Identification
Principle: Coupling liquid chromatography with mass spectrometry (LC-MS) provides molecular weight information for each separated component.[6][7] This is a powerful tool for identifying unknown impurities by providing a crucial piece of structural information.[8][9][10]
Protocol:
-
Methodology: Utilize the same HPLC method as described above, directing the column effluent into the mass spectrometer.
-
MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and Negative ESI to maximize the chances of ionizing impurities.
-
Mass Range: 50 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
Data Interpretation:
-
Confirm the molecular weight of the main peak. The expected [M+H]⁺ for C₁₂H₁₆BrNO is 270.05.
-
For any impurity peak exceeding the identification threshold, analyze its mass spectrum. The determined mass can be used to hypothesize a structure, often by considering potential reactions from the synthesis (e.g., presence of a starting material or a dimer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[11][12][13][14] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming the compound's identity and revealing the presence of structurally similar impurities.
Expertise & Causality: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound and has minimal interfering signals. A high-field NMR (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is critical for resolving impurity peaks that might be close to the main compound's signals.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Confirm the presence of all expected signals: the aromatic protons in the 7-8 ppm region, the methylene (-CH₂-) protons, and the highly characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.
-
Integrate all peaks. The ratio of the integrals should correspond to the number of protons in each environment.
-
Look for small, unidentifiable peaks. Their integration relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.
-
-
¹³C NMR:
-
Confirm the presence of the correct number of carbon signals.
-
The chemical shifts should be consistent with the proposed structure.
-
¹³C NMR is particularly useful for detecting impurities that may not have distinct proton signals.[11]
-
-
| Expected NMR Data (¹H in CDCl₃, 400 MHz) | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 7.4 | m |
| ~ 7.2 | m |
| ~ 5.5 | br s |
| ~ 3.5 | s |
| ~ 1.4 | s |
Elemental Analysis for Compositional Purity
Principle: Elemental analysis, typically through combustion, provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[15][16] This technique offers a fundamental check on the compound's empirical formula and serves as an excellent orthogonal method to chromatographic purity.
Protocol:
-
Sample Preparation: Submit a dry, homogeneous sample (typically 2-3 mg) for analysis.
-
Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantified. The bromine content is determined by other methods, such as ion chromatography after combustion.
-
Data Interpretation:
-
Compare the experimentally determined percentages of C, H, N, and Br to the theoretical values calculated from the molecular formula (C₁₂H₁₆BrNO).
-
A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[17]
-
| Element | Theoretical % |
| Carbon (C) | 53.35 |
| Hydrogen (H) | 5.97 |
| Nitrogen (N) | 5.18 |
| Bromine (Br) | 29.57 |
| Oxygen (O) | 5.92 |
Self-Validating Systems and Trustworthiness
The strength of this protocol lies in its self-validating nature. An HPLC purity value of 99.8% is significantly more trustworthy when it is corroborated by clean ¹H and ¹³C NMR spectra and an elemental analysis that falls within the ±0.4% acceptance criteria. Discrepancies between the methods signal the need for further investigation. For example, a high HPLC purity but a poor elemental analysis result may indicate the presence of an inorganic impurity not detected by the UV detector.
Caption: Logic of self-validating orthogonal methods.
Conclusion
The purity assessment of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide requires a meticulous and integrated analytical strategy. By following the detailed protocols for HPLC, LC-MS, NMR, and elemental analysis outlined in this application note, researchers and drug developers can establish a comprehensive and reliable purity profile. This approach not only ensures the quality of the compound but also aligns with the rigorous standards set by global regulatory authorities, ultimately safeguarding patient safety and ensuring product efficacy.
References
-
Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
MDPI. (n.d.). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]
-
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- Google Patents. (n.d.). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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Application Notes and Protocols: 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Acetamide Scaffold
In the landscape of medicinal chemistry, the acetamide functional group is a cornerstone motif, present in a wide array of therapeutic agents. Its derivatives are known to exhibit a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticonvulsant properties. This application note focuses on a specific, under-explored derivative: 2-(3-Bromophenyl)-N-(tert-butyl)acetamide .
While direct and extensive research on this particular molecule is nascent, its structural components—the 3-bromophenyl ring, the N-tert-butyl group, and the core acetamide linker—suggest a strong potential for biological activity. The bromophenyl moiety is a common feature in centrally active agents and metabolic inhibitors, while the bulky tert-butyl group can enhance metabolic stability and modulate receptor binding.
This guide serves as a comprehensive resource for researchers and drug development professionals. It provides a scientifically-grounded framework for the synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and outlines detailed protocols for its preliminary biological evaluation. The subsequent sections will delve into its synthesis, propose potential therapeutic applications based on structure-activity relationships of analogous compounds, and offer step-by-step methodologies for in vitro screening.
Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
The synthesis of the title compound is achieved through a standard amide coupling reaction between 3-bromophenylacetic acid and tert-butylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the carboxylic acid to a more reactive acyl chloride. Below is a robust and reproducible protocol for its synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromophenylacetic acid | ≥98% | Commercially Available |
| tert-Butylamine | ≥99% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Saturated aq. NaHCO₃ | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |
Synthetic Protocol
This two-step protocol involves the initial formation of an acyl chloride followed by amidation.
Step 1: Synthesis of 3-Bromophenylacetyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromophenylacetic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromophenylacetyl chloride is a pale yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
-
Dissolve the crude 3-bromophenylacetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-Bromophenyl)-N-(tert-butyl)acetamide as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the known bioactivities of related acetamide derivatives, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a promising candidate for screening in several therapeutic areas.
Anti-inflammatory Activity: COX-2 Inhibition
Rationale: Many N-aryl acetamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The structural features of the title compound warrant its investigation as a potential anti-inflammatory agent.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [1][2][3][4][5]
This assay measures the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. A fluorescent probe is used to detect the peroxidase activity.
Materials:
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Test Compound Stock Solution (in DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in COX Assay Buffer containing hematin according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: To each well of the 96-well plate, add:
-
Enzyme Control wells: Enzyme solution + Assay Buffer
-
Inhibitor Control wells: Enzyme solution + Positive Control
-
Test Compound wells: Enzyme solution + Test Compound dilution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at 535 nm excitation and 587 nm emission every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition versus log[inhibitor concentration].
Antioxidant Activity: ABTS Radical Scavenging
Rationale: Oxidative stress is implicated in a wide range of diseases. Phenylacetic acid derivatives and other amides have demonstrated antioxidant properties by scavenging free radicals.[1]
Protocol: ABTS Radical Cation Decolorization Assay [6][7][8][9]
This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compound Stock Solution (in DMSO or ethanol)
-
Positive Control (e.g., Trolox or Ascorbic Acid)
-
96-well clear microplate
-
UV-Vis microplate reader
Procedure:
-
ABTS•⁺ Radical Generation: Prepare the ABTS•⁺ working solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
Working Solution Preparation: Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Compound Preparation: Prepare serial dilutions of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and the positive control in the appropriate solvent.
-
Assay: To each well of the 96-well plate, add:
-
Blank wells: PBS + solvent
-
Control wells: ABTS•⁺ working solution + solvent
-
Test wells: ABTS•⁺ working solution + Test Compound dilution
-
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Calculate the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Rationale: The acetamide scaffold is present in several antimicrobial agents. The lipophilic nature of the bromophenyl and tert-butyl groups may facilitate membrane disruption or interaction with intracellular targets in bacteria.
Protocol: Broth Microdilution Assay for MIC Determination [10][11][12][13][14]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound Stock Solution (in DMSO)
-
Positive Control (e.g., Ciprofloxacin)
-
Sterile 96-well clear microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound and positive control in CAMHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and a growth control well (broth only). A sterility control well (uninoculated broth) should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control well.
Preliminary Cytotoxicity Assessment
Rationale: It is crucial to assess the general cytotoxicity of a new compound to determine its therapeutic window. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Protocol: MTT Assay for Cytotoxicity [15][16][17][18][19]
This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[19]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test Compound Stock Solution (in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Sterile 96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound and positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (or CC₅₀) value by plotting percent viability versus log[compound concentration].
Data Presentation and Interpretation
The quantitative data obtained from the screening protocols should be tabulated for clear comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
| Assay | Endpoint | Result (IC₅₀ / MIC) | Positive Control | Control Result |
| COX-2 Inhibition | IC₅₀ (µM) | Experimental Value | Celecoxib | Experimental Value |
| ABTS Scavenging | IC₅₀ (µM) | Experimental Value | Trolox | Experimental Value |
| Antimicrobial (S. aureus) | MIC (µg/mL) | Experimental Value | Ciprofloxacin | Experimental Value |
| Antimicrobial (E. coli) | MIC (µg/mL) | Experimental Value | Ciprofloxacin | Experimental Value |
| Cytotoxicity (HEK293) | IC₅₀ (µM) | Experimental Value | Doxorubicin | Experimental Value |
A promising lead compound would exhibit high potency in the target-based assays (low IC₅₀ or MIC values) and low cytotoxicity (high IC₅₀ value), indicating a favorable therapeutic index.
Visualizations of Workflows
Synthetic Workflow
Caption: Synthetic route for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
COX-2 Inhibition Assay Workflow
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Conclusion and Future Directions
This application note provides a foundational guide for the synthesis and preliminary pharmacological evaluation of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. The outlined protocols for assessing anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities offer a robust starting point for elucidating the therapeutic potential of this novel compound. Positive results in these initial screens would justify further investigation, including mechanism of action studies, lead optimization through analogue synthesis, and eventual in vivo efficacy and safety studies. The structural simplicity and synthetic tractability of this scaffold make it an attractive candidate for further exploration in drug discovery programs.
References
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 24, 2026, from [Link]
-
ABTS radical scavenging capacity measurement. (2017). protocols.io. Retrieved January 24, 2026, from [Link]
- Van Wyk, L., Neyt, N. C., Jugmohan, J., & Riley, D. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(1), 133-143.
- Process for the preparation of α-bromo-phenylacetic acids. (1991). Google Patents.
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2010).
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 24, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 24, 2026, from [Link]
- Ekkati, A. R., Campanali, A. A., Abouelatta, A. I., Shamoun, M., Kalapugama, S., Kelley, M., & Kodanko, J. J. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747-751.
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 24, 2026, from [Link]
-
3-Bromophenylacetic acid. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]
- A method for producing tert-butylamine based on reaction-separation coupling. (n.d.). Google Patents.
- ABTS Radical Scavenging Activity Assay. (2022). Bio-protocol, 12(12), e4438.
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068-2071.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 330-346.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]
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- 11. protocols.io [protocols.io]
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Troubleshooting & Optimization
Technical Support Center: Purifying 2-(3-Bromophenyl)-N-(tert-butyl)acetamide by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we synthesize technical expertise with practical, field-tested insights to help you navigate common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and where should I start with my TLC solvent system?
A1: 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a compound of moderate polarity. The presence of the amide group and the bromine atom contribute to its polarity. A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. We recommend beginning with a 4:1 or 3:1 mixture of hexanes:ethyl acetate and adjusting the ratio based on the resulting Rf value.
Q2: My compound is not UV-active on the TLC plate. How can I visualize it?
A2: While the phenyl ring should provide some UV activity, if visualization is weak, several chemical stains can be employed.[1][2][3] For amides, a potassium permanganate (KMnO4) stain is often effective as it reacts with many functional groups.[4] Another excellent option is a p-anisaldehyde stain, which is sensitive to a wide range of functional groups.[1] An iodine chamber is also a simple and often effective method for visualizing organic compounds.[1][4]
Q3: I'm observing significant peak tailing during my column. What is the likely cause and how can I fix it?
A3: Peak tailing with amide-containing compounds is commonly caused by the interaction of the basic amide/amine functionalities with acidic silanol groups on the surface of the silica gel.[5][6] This leads to a secondary, stronger interaction that slows the elution of a portion of your compound, resulting in a "tail." To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[7][8] This will neutralize the acidic sites on the silica and lead to a more symmetrical peak shape.
Q4: My product seems to be degrading on the column. What are my options?
A4: Amide hydrolysis or other degradation pathways can sometimes be catalyzed by the acidic nature of standard silica gel. If you suspect your compound is unstable, consider using a deactivated or neutral stationary phase. Options include neutral alumina or treating the silica gel with a base prior to packing the column.[9] Alternatively, a faster purification using flash chromatography can minimize the time your compound spends on the stationary phase. In some cases, recrystallization may be a more suitable purification method for amides to avoid degradation on silica.[10]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the column chromatography of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Problem 1: Poor Separation (Overlapping Spots on TLC/Co-elution from Column)
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
Causality and Resolution:
-
Inadequate Solvent System: The primary reason for poor separation is an eluent with either too high or too low polarity. An ideal solvent system will result in a target compound Rf value of 0.2-0.4 on your analytical TLC plate, with good separation from impurities.
-
Protocol for Solvent System Optimization:
-
Spot your crude reaction mixture on at least three separate TLC plates.
-
Develop each plate in a different solvent system. A good starting point is to vary the ratio of a non-polar solvent (e.g., Hexanes) to a polar solvent (e.g., Ethyl Acetate). For example:
-
System A: 5:1 Hexanes:EtOAc
-
System B: 3:1 Hexanes:EtOAc
-
System C: 1:1 Hexanes:EtOAc
-
-
Visualize the plates and identify the system that provides the best separation between your product and any impurities.
-
Fine-tune the optimal ratio to achieve the target Rf.
-
-
| TLC Observation | Interpretation | Recommended Action |
| All spots at the baseline | Eluent is not polar enough | Increase the proportion of the polar solvent (e.g., ethyl acetate) |
| All spots at the solvent front | Eluent is too polar | Increase the proportion of the non-polar solvent (e.g., hexanes) |
| Spots are streaked | Compound may be interacting too strongly with the silica, or the sample is overloaded. | Add a basic modifier (e.g., 0.1% triethylamine) to the eluent. Spot less material on the TLC plate. |
| Poor separation between spots | The selectivity of the solvent system is not optimal. | Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. |
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in broad, overlapping bands.
-
Self-Validating Protocol for Column Packing:
-
Ensure your column is perfectly vertical.
-
Use a consistent slurry method for packing the silica gel.
-
Gently tap the column as the silica settles to ensure a compact and uniform bed.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
-
Problem 2: Low or No Product Recovery
Losing your product during purification is a frustrating experience. The following are common causes and their solutions.
Causality and Resolution:
-
Compound Instability on Silica: As mentioned in the FAQs, the acidic nature of silica gel can lead to the degradation of sensitive compounds.
-
Diagnostic Test for Compound Stability:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Allow the spot to sit on the silica for 1-2 hours.
-
Develop the TLC plate and visualize.
-
If new spots appear or the original spot diminishes significantly, your compound is likely unstable on silica.
-
-
Alternative Purification Strategies:
-
Use of Deactivated Silica/Alumina: Neutral alumina or silica gel deactivated with a base can prevent acid-catalyzed degradation.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent alternative to chromatography for amides.[10]
-
-
-
Product is Highly Polar and Stuck on the Column: If your eluent is not polar enough, your compound may not move down the column.
-
Troubleshooting Protocol:
-
If you are not seeing your product elute, gradually increase the polarity of your solvent system.
-
If you have reached 100% of your polar solvent (e.g., ethyl acetate) and the product has not eluted, consider adding a small percentage of a more polar solvent like methanol. Caution: Use no more than 10% methanol in dichloromethane, as higher concentrations can dissolve the silica gel.
-
-
Problem 3: Product Contaminated with Starting Materials
The most common impurities are unreacted starting materials: 3-bromophenylacetic acid and tert-butylamine.
Causality and Resolution:
-
3-Bromophenylacetic Acid: This starting material is acidic and will have a very low Rf in moderately polar solvent systems. It can, however, streak up the column if not fully protonated or deprotonated.
-
Purification Strategy: The carboxylic acid can often be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the reaction workup before attempting chromatography.
-
-
tert-Butylamine: This is a basic and relatively polar starting material. It can interact strongly with the silica gel, leading to significant tailing and potential co-elution with your product.
-
Purification Strategy: An acidic wash (e.g., 1M HCl) during the workup will protonate the amine, making it water-soluble and easily removed. If it persists into the chromatography step, adding a small amount of triethylamine to the eluent can help to achieve a more symmetrical peak shape for any remaining tert-butylamine, aiding in its separation from your product.
-
Experimental Workflow Diagram
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability issues of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in solution
Welcome to the technical support center for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Troubleshooting Guide: Investigating Stability Issues
This guide addresses common stability-related challenges encountered when working with 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in solution.
Issue 1: Gradual loss of parent compound concentration over time in aqueous solution.
Potential Cause: Amide hydrolysis. Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by acidic or basic conditions.[1][2]
Troubleshooting Steps:
-
Characterize the Degradation:
-
Forced Degradation Studies: To rapidly understand the degradation profile, perform forced degradation studies.[3][4][5][6] This involves exposing the compound to more extreme conditions than in a typical stability study to accelerate degradation.
-
Recommended Conditions: A standard set of forced degradation conditions is outlined in the table below.[7][8]
-
| Condition | Reagent | Temperature | Time Points | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 0, 2, 6, 24, 48 hours | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 0, 2, 6, 24, 48 hours | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ | Room Temperature | 0, 2, 6, 24, 48 hours | To evaluate oxidative stability. |
| Thermal | Solution at pH 7 | 60 °C | 0, 2, 6, 24, 48 hours | To determine the effect of heat on stability. |
| Photostability | Solution at pH 7 | Room Temperature | ICH Q1B options | To assess degradation upon exposure to light.[7] |
-
Analytical Monitoring:
-
Method: Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), to separate the parent compound from its degradation products.[9][10] A mass spectrometer can also be used for detection.[11]
-
Quantification: Quantify the parent compound at each time point to determine the rate of degradation.
-
-
Identify Degradation Products:
Preventative Measures:
-
pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) to minimize acid and base-catalyzed hydrolysis.
-
Temperature Control: Store solutions at recommended temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
-
Solvent Selection: If the experimental design allows, consider using a non-aqueous or a mixed solvent system to reduce the concentration of water.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
Potential Cause: This could be due to degradation of the compound, impurities in the starting material, or interaction with excipients in a formulation. Forced degradation studies are designed to generate degradation products to help distinguish them from other impurities.[3]
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the parent compound and the unknown peaks.
-
Mass Balance: Calculate the mass balance of your sample. The sum of the amount of the parent compound and all degradation products should be close to 100% of the initial amount of the parent compound. A poor mass balance may indicate the formation of non-UV active compounds or precipitation.
-
Structure Elucidation: Use LC-MS/MS or high-resolution mass spectrometry to determine the mass and fragmentation pattern of the unknown peaks to help identify their structures.
Issue 3: Inconsistent results between different batches of the compound.
Potential Cause: Variability in the impurity profile of different batches or differences in the solid-state properties (e.g., crystallinity) that may affect dissolution and subsequent stability.
Troubleshooting Steps:
-
Batch Release Specifications: Ensure that each batch of the compound meets the same release specifications for purity and impurity levels.
-
Forced Degradation Comparison: Perform forced degradation studies on different batches to see if they produce the same degradation profile.
-
Solid-State Characterization: If dissolution is a factor, consider characterizing the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in solution?
A1: The most probable degradation pathway in aqueous solution is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions, leading to the formation of 3-bromophenylacetic acid and tert-butylamine.[1][2][13] Another potential, though likely slower, degradation pathway could be oxidation of the tert-butyl group.[14] Photodegradation may also occur, potentially involving the bromophenyl moiety.[15]
Potential Degradation Pathways
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 14. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of different synthetic routes to 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of novel organic molecules is a cornerstone of innovation. The compound 2-(3-Bromophenyl)-N-(tert-butyl)acetamide represents a scaffold of interest, incorporating a bulky, lipophilic tert-butyl group and a synthetically versatile bromophenyl moiety. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering in-depth technical details, experimental protocols, and a critical evaluation to aid in methodological selection.
Introduction
The synthesis of amides is one of the most fundamental and frequently performed transformations in organic chemistry. The target molecule, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, presents the challenge of coupling a sterically hindered secondary amine, tert-butylamine, with a phenylacetic acid derivative. This guide will explore two distinct and viable pathways:
-
Route A: Direct Amide Coupling of 2-(3-Bromophenyl)acetic Acid and tert-Butylamine. This classical approach relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
-
Route B: Copper-Catalyzed Reaction of (3-Bromophenyl)acetonitrile with Di-tert-butyl dicarbonate. A more modern approach that forgoes the pre-formation of the carboxylic acid, offering a potentially more convergent synthesis.
We will delve into the mechanistic underpinnings, practical execution, and comparative merits of each route to provide a comprehensive resource for the discerning researcher.
Route A: Direct Amide Coupling
This is the most conventional approach to amide bond formation. The core of this strategy is the in-situ activation of the carboxylic acid, 2-(3-bromophenyl)acetic acid, to generate a more electrophilic species that is readily attacked by the nitrogen of tert-butylamine. The choice of coupling agent is critical and significantly impacts yield, purity, and reaction conditions.
Mechanistic Overview
The general mechanism for carbodiimide-mediated amide coupling, a common choice for this route, is depicted below. The carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To mitigate side reactions and potential racemization (if the alpha-carbon were chiral), an additive such as 1-hydroxybenzotriazole (HOBt) is often included to form an active ester, which then reacts with the amine.
Caption: Generalized mechanism of carbodiimide-mediated amide coupling.
Experimental Protocols
Synthesis of Starting Material: 2-(3-Bromophenyl)acetic acid
The required starting material, 2-(3-bromophenyl)acetic acid, can be synthesized from (3-bromophenyl)acetonitrile via hydrolysis.
-
Step 1: Hydrolysis of (3-Bromophenyl)acetonitrile. To a round-bottom flask, add (3-bromophenyl)acetonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5.0 eq). The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to afford 2-(3-bromophenyl)acetic acid.
Amide Coupling with EDC/HOBt
-
To a solution of 2-(3-bromophenyl)acetic acid (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route B: Copper-Catalyzed Reaction from Nitrile
This route offers a more convergent approach by directly utilizing the nitrile functionality to form the N-tert-butyl amide in a single step, bypassing the need to isolate the carboxylic acid intermediate. This reaction is typically catalyzed by a Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2).
Mechanistic Overview
The proposed mechanism involves the coordination of the nitrile to the copper(II) catalyst, which enhances its electrophilicity. Di-tert-butyl dicarbonate then reacts with the activated nitrile. The resulting intermediate undergoes nucleophilic attack by the tert-butoxy group, followed by a rearrangement and loss of isobutylene and carbon dioxide to yield the desired N-tert-butyl amide.
A Comparative Guide to 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and other N-substituted Acetamides in Biological Assays
Introduction: The Versatile N-Substituted Acetamide Scaffold in Drug Discovery
The N-substituted acetamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its prevalence stems from its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The versatility of this scaffold allows for extensive chemical modification at both the N-substituent and the acyl group, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide against other N-substituted acetamides, focusing on their potential performance in key biological assays. While direct comparative data for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is not extensively available in the public domain, this guide will synthesize established structure-activity relationship (SAR) principles from related compound series to provide a predictive comparison and practical experimental guidance for researchers in drug development.
The Significance of the 3-Bromophenyl and N-tert-butyl Substituents
The specific substitution pattern of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide suggests a deliberate design strategy to modulate its biological activity.
-
The 3-Bromophenyl Group: The presence of a bromine atom on the phenyl ring can significantly influence a molecule's properties. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity. Furthermore, the lipophilicity introduced by the bromine atom can enhance membrane permeability, potentially leading to improved cellular uptake. The meta-position of the bromine atom can also influence the electronic distribution of the phenyl ring and its interactions with target proteins.
-
The N-tert-butyl Group: The bulky tertiary-butyl group is a common motif in drug design, often introduced to impart specific properties. Its steric bulk can provide metabolic stability by shielding the amide bond from enzymatic hydrolysis[1]. The tert-butyl group can also enhance the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile[2][3]. Furthermore, the defined three-dimensional shape of the tert-butyl group can enforce a specific conformation on the molecule, potentially leading to higher selectivity for its biological target[4][5].
Comparative Performance in Key Biological Assays: A Predictive Analysis
Based on the structural features of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and established SAR principles from related N-substituted acetamide series, we can predict its potential activity in several key biological assays and compare it to other analogs.
Cytotoxicity Assays (e.g., MTT Assay)
Cytotoxicity is a critical parameter for any potential therapeutic agent. The MTT assay is a widely used colorimetric method to assess cell viability.
Predicted Performance of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide:
The presence of the bromophenyl group suggests that this compound may exhibit cytotoxic activity. Halogenated compounds have been shown to possess anticancer activities[6]. The lipophilicity conferred by both the bromo and tert-butyl groups could facilitate passage across the cell membrane, leading to higher intracellular concentrations and potentially greater cytotoxicity compared to more polar analogs.
Comparison with other N-substituted Acetamides:
-
N-alkyl vs. N-aryl substituents: Generally, N-aryl substituents can offer additional binding interactions (e.g., pi-stacking) with biological targets, which may lead to different cytotoxicity profiles compared to N-alkyl substituents.
-
Effect of N-substituent size: The bulky tert-butyl group may sterically hinder interactions with certain targets, potentially reducing cytotoxicity compared to smaller N-alkyl groups like methyl or ethyl. Conversely, this steric bulk could also confer selectivity for specific cancer cell lines.
-
Impact of Phenyl Ring Substitution: Compared to an unsubstituted 2-phenyl-N-(tert-butyl)acetamide, the 3-bromo substitution is expected to increase cytotoxicity due to enhanced lipophilicity and potential for halogen bonding interactions.
Data Presentation: Predicted Cytotoxicity (IC₅₀ Values)
| Compound | N-Substituent | Phenyl Substitution | Predicted IC₅₀ (µM) | Rationale |
| A | -C(CH₃)₃ (tert-butyl) | 3-Bromo | Low to Moderate | High lipophilicity from both groups may enhance uptake and activity. |
| B | -CH₃ (methyl) | 3-Bromo | Potentially lower | Smaller N-substituent may lead to different target interactions. |
| C | -Phenyl | 3-Bromo | Variable | N-aryl group introduces different electronic and steric properties. |
| D | -C(CH₃)₃ (tert-butyl) | Unsubstituted | Potentially higher | Lack of bromo group reduces lipophilicity and halogen bonding potential. |
Butyrylcholinesterase (BChE) Inhibition Assay
Inhibition of BChE is a therapeutic strategy for Alzheimer's disease.
Predicted Performance of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide:
Substituted acetamide derivatives have been identified as BChE inhibitors. The phenylacetamide core can interact with the active site of the enzyme. The 3-bromophenyl group could potentially form interactions with amino acid residues in the active site gorge of BChE. The bulky N-tert-butyl group might influence the binding mode and selectivity.
Comparison with other N-substituted Acetamides:
-
Structure-Activity Relationship: Studies on other BChE inhibitors have shown that the nature of the substituents on the phenyl ring and the N-substituent significantly impacts inhibitory potency. Aromatic interactions and hydrogen bonding are crucial for binding. The optimal size and shape of the N-substituent are key for fitting into the active site.
Data Presentation: Predicted BChE Inhibition (IC₅₀ Values)
| Compound | N-Substituent | Phenyl Substitution | Predicted IC₅₀ (µM) | Rationale |
| A | -C(CH₃)₃ (tert-butyl) | 3-Bromo | Moderate | Bulky group may provide a good fit in a hydrophobic pocket of the active site. |
| B | -Benzyl | 3-Bromo | Potentially lower | Benzyl group can engage in pi-pi stacking interactions within the active site. |
| C | -H | 3-Bromo | Potentially higher | Unsubstituted amide may have lower affinity. |
Anti-inflammatory and Antioxidant Assays
N-substituted acetamides have also been investigated for their anti-inflammatory and antioxidant properties. Key assays include the Griess assay for nitric oxide (NO) production in macrophages and the ABTS assay for radical scavenging activity.
Predicted Performance of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide:
-
Anti-inflammatory Activity (Griess Assay): The ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential. The structural features of the title compound may allow it to interfere with inflammatory signaling pathways.
-
Antioxidant Activity (ABTS Assay): The antioxidant capacity of phenylacetamide derivatives can be influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the bromine atom might affect the ability of the compound to donate a hydrogen atom or an electron to scavenge free radicals.
Comparison with other N-substituted Acetamides:
The anti-inflammatory and antioxidant activities of N-substituted acetamides are highly dependent on the overall electronic and steric properties of the molecule. Structure-activity relationship studies on related compounds have shown that modifications to both the N-substituent and the phenyl ring can significantly alter these activities[7].
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a step-by-step method for assessing the cytotoxic effects of compounds on cultured cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology: [8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of BChE and can be adapted to screen for inhibitors.
Workflow Diagram:
Caption: Workflow for the BChE inhibition assay.
Step-by-Step Methodology: [12][13][14][15][16]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of the substrate, butyrylthiocholine iodide, in distilled water.
-
Prepare a solution of BChE enzyme in the phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 50 µL of the BChE enzyme solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the butyrylthiocholine iodide solution to each well.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Workflow Diagram:
Caption: Workflow for the Griess assay.
Step-by-Step Methodology: [17][18][19][20][21][22]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control.
-
Incubate the plate for 24 hours.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the prepared Griess reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the biological activity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in comparison to other N-substituted acetamides. Based on established structure-activity relationships, the unique combination of a 3-bromophenyl group and an N-tert-butyl group suggests the potential for interesting biological activities, including cytotoxicity and enzyme inhibition. The provided experimental protocols offer a starting point for researchers to empirically test these predictions.
Future work should focus on the synthesis of a focused library of 2-(3-bromophenyl)acetamide analogs with varying N-substituents to generate direct comparative data. Such studies will be invaluable for elucidating the precise structure-activity relationships and identifying lead compounds for further development.
References
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCL Method GTA-1. Retrieved from [Link]
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Anwar, M. U., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][12][17]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Frontiers in Chemistry, 10, 1039883.
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Hypha Discovery. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
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SMAN, M. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs: t for trouble?. Hypha Discovery Blogs. Retrieved from [Link]
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ResearchGate. (2015, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of its selectivity. A molecule that potently engages its intended target is only half the story; its interactions with other proteins, often termed off-targets, can lead to unforeseen toxicities or even desirable polypharmacology.[1][2] This guide provides an in-depth technical comparison and experimental framework for characterizing the cross-reactivity profile of the novel compound, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide .
For the purpose of this illustrative guide, we will hypothesize that 2-(3-Bromophenyl)-N-(tert-butyl)acetamide has been identified as a potent inhibitor of Target Kinase X (TKX) , a serine/threonine kinase implicated in a specific oncology pathway. Our objective is to design and execute a cross-reactivity study that not only validates its on-target activity but also meticulously maps its off-target interactions.
The Imperative of Selectivity Profiling
The promiscuity of small molecules is a well-documented phenomenon in chemical biology.[3] A compound's structure, while optimized for the binding pocket of its primary target, may inadvertently fit into the binding sites of other, often related, proteins. For kinase inhibitors, which all target the highly conserved ATP-binding site, achieving selectivity can be particularly challenging.[4] Off-target effects can range from benign to catastrophic, underscoring the necessity of early and comprehensive profiling to de-risk a drug discovery program.[5][6]
This guide will compare and contrast two key orthogonal approaches to selectivity profiling:
-
In Vitro Biochemical Assays: To determine direct molecular interactions.
-
Cell-Based Functional Assays: To assess the compound's activity in a more physiologically relevant context.[7][8]
Designing the Cross-Reactivity Study: A Multi-pronged Approach
A robust cross-reactivity study is not a single experiment but a carefully curated panel of assays designed to provide a holistic view of a compound's interaction landscape. The selection of the off-target panel is a critical first step.
Off-Target Panel Selection
Our hypothetical panel for profiling 2-(3-Bromophenyl)-N-(tert-butyl)acetamide against its primary target, TKX, will include:
-
Closely Related Kinases: Kinases from the same family as TKX (e.g., TKY and TKZ) that share high sequence and structural homology in the ATP-binding site.
-
Major Kinase Families: Representatives from different branches of the human kinome to identify potential cross-family interactions.
-
Known Promiscuous Kinases: Kinases that are frequent off-targets for a wide range of inhibitors.
-
Non-Kinase Targets: A selection of other ATP-binding proteins and common off-targets identified through in silico profiling or historical data for similar chemotypes.[1][9]
The following diagram illustrates the logical workflow for our comprehensive cross-reactivity assessment.
Caption: Workflow for Cross-Reactivity Profiling.
Part 1: In Vitro Biochemical Profiling
Biochemical assays provide a direct measure of a compound's ability to interact with purified proteins, offering a clean assessment of molecular affinity and inhibitory potency.
Competitive Binding Assays
Competitive binding assays are designed to measure the affinity of a test compound for a target protein by quantifying its ability to displace a known, labeled ligand.[10][11] This approach is particularly useful for assessing direct target engagement without the complexities of enzyme kinetics.
-
Reagents and Materials:
-
Purified recombinant Target Kinase X (TKX) and off-target proteins.
-
Radiolabeled ligand (e.g., [³H]-Staurosporine, a broad-spectrum kinase inhibitor).
-
2-(3-Bromophenyl)-N-(tert-butyl)acetamide stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide in assay buffer.
-
In a 96-well plate, add the diluted compound, a fixed concentration of the radiolabeled ligand, and the purified kinase.
-
Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a microplate reader.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
-
Enzyme Inhibition Assays
Enzyme inhibition assays directly measure the effect of a compound on the catalytic activity of the target enzyme.[12][13] For kinases, this typically involves quantifying the phosphorylation of a substrate.
This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14]
-
Reagents and Materials:
-
Purified recombinant TKX and off-target kinases.
-
Substrate peptide specific for each kinase.
-
ATP.
-
2-(3-Bromophenyl)-N-(tert-butyl)acetamide stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Set up the kinase reaction in the 96-well plate by adding the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the compound concentration to determine the IC₅₀ value.
-
Comparative Data Presentation
The following table presents hypothetical data from our in vitro profiling of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
| Target | Assay Type | IC₅₀ (nM) | Fold Selectivity vs. TKX |
| Target Kinase X (TKX) | Enzyme Inhibition | 50 | 1 |
| Target Kinase Y (TKY) | Enzyme Inhibition | 850 | 17 |
| Target Kinase Z (TKZ) | Enzyme Inhibition | >10,000 | >200 |
| Kinase A | Enzyme Inhibition | 2,500 | 50 |
| Kinase B | Enzyme Inhibition | >10,000 | >200 |
| Non-Kinase Target 1 | Competitive Binding (Ki) | >10,000 | >200 |
Part 2: Cell-Based Functional Profiling
While biochemical assays are essential for determining direct molecular interactions, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[8][15] These assays account for factors such as cell permeability and engagement with the target in its native environment.
Target Engagement Assays
Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay (Promega) is a widely used method for this purpose.
-
Principle: This assay measures the binding of a compound to a target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the target. The test compound competes with the probe for binding to the target, resulting in a decrease in the BRET signal.
-
Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-TKX fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, followed by the NanoBRET™ tracer.
-
Incubate for 2 hours at 37°C.
-
Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.
-
Downstream Signaling Pathway Analysis
To confirm that target engagement translates to functional modulation of the relevant signaling pathway, a downstream functional assay is crucial. Assuming TKX phosphorylates a substrate protein, "Substrate P," leading to a cellular response, we can measure the levels of phosphorylated Substrate P (p-Substrate P).
Caption: Hypothetical Signaling Pathway for TKX.
-
Principle: This assay quantifies the levels of a specific protein (in this case, p-Substrate P) in fixed cells using fluorescently labeled antibodies.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for p-Substrate P and a normalization antibody (e.g., against a housekeeping protein).
-
Incubate with spectrally distinct, fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Data Analysis: Normalize the p-Substrate P signal to the housekeeping protein signal and plot the normalized values against the compound concentration to determine the EC₅₀.
-
Comparative Cellular Data
| Assay Type | Target | EC₅₀ (nM) |
| Target Engagement | Target Kinase X (TKX) | 250 |
| Downstream Signaling | p-Substrate P | 300 |
The shift in potency from the biochemical IC₅₀ (50 nM) to the cellular EC₅₀ (300 nM) is expected and provides valuable information about the compound's cell permeability and potential for efflux.
Conclusion: A Holistic View of Selectivity
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. By integrating in vitro biochemical data with cell-based functional assays, we can build a detailed picture of the compound's selectivity. The hypothetical data suggests that 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a potent and selective inhibitor of TKX, with at least 17-fold selectivity against its closest homolog, TKY, and significantly greater selectivity against other kinases.
The true power of this approach lies in its self-validating nature. The concordance between direct target engagement and functional downstream effects in a cellular context provides strong evidence that the observed cellular phenotype is indeed mediated by the inhibition of the intended target. This level of characterization is indispensable for advancing a compound through the drug discovery pipeline with confidence.
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1955. [Link]
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Pichler, J., et al. (2020). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 11, 599379. [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1039. [Link]
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Willems, L. I., et al. (2021). Selectivity aspects of activity-based (chemical) probes. Current Opinion in Chemical Biology, 65, 102086. [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
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Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
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Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Medicinal Chemistry, 60(20), 8273-8288. [Link]
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Giuliano, K. A., et al. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies, 8(5), 569-583. [Link]
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Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
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Bajusz, D., et al. (2021). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 26(17), 5323. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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FabGennix. (n.d.). Competition Assay Protocol. [Link]
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A4cell. (2023, January 23). Truly Effective Cell Assay Design. [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. [Link]
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Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-591. [Link]
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Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology, 13, 1045763. [Link]
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JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
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Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
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Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(21), 5691-5695. [Link]
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Fluidic Sciences. (2025). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
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De la Cruz, B. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 19. [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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A Comparative Guide to the Properties of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and Its Structural Isomers
Introduction
The N-substituted 2-phenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The strategic placement of substituents on the phenyl ring and the nature of the N-alkyl group can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth technical comparison of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, a meta-substituted derivative, with its ortho- and para-isomers, as well as its non-brominated parent compound.
For researchers in drug development and chemical biology, understanding the subtle yet significant differences imparted by positional isomerism is critical. Properties such as lipophilicity, polarity, and molecular shape dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets. This document serves as a practical reference, offering supporting data and experimental protocols to guide the synthesis and evaluation of these and similar compounds.
Synthesis and Characterization
The most direct and common method for synthesizing these acetamides is through the coupling of the corresponding phenylacetic acid with tert-butylamine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution by the amine.
General Synthetic Workflow
The synthesis is a robust two-step process. First, the carboxylic acid is activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. This intermediate is then reacted directly with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General synthetic workflow for the preparation of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Comparative Analysis of Structural Isomers
The primary focus of this guide is to compare the target compound (meta-isomer) with its structural isomers, where the only difference is the position of the bromine atom on the phenyl ring. These are distinct chemical entities with unique properties.[2][3] The non-brominated analog, 2-phenyl-N-(tert-butyl)acetamide, is included as a baseline reference.
Caption: Relationship between the target compound and its selected comparators.
Physicochemical Property Comparison
Key physicochemical parameters relevant to drug discovery, such as lipophilicity (XLogP3-AA) and polarity (Topological Polar Surface Area, TPSA), are heavily influenced by the bromine atom's position. These differences arise from changes in the molecule's overall dipole moment, crystal packing ability, and intramolecular interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) |
| 2-Phenyl-N-(tert-butyl)acetamide (Baseline) | C₁₂H₁₇NO | 191.27 | 2.3 | 29.1 |
| 2-(2-Bromophenyl)-N-(tert-butyl)acetamide (ortho) | C₁₂H₁₆BrNO | 270.17 | 3.1 | 29.1 |
| 2-(3-Bromophenyl)-N-(tert-butyl)acetamide (meta) | C₁₂H₁₆BrNO | 270.17 | 3.2 | 29.1 |
| 2-(4-Bromophenyl)-N-(tert-butyl)acetamide (para) | C₁₂H₁₆BrNO | 270.17 | 3.2 | 29.1 |
Data sourced from PubChem. XLogP3-AA is a computed measure of hydrophobicity. TPSA is the sum of surfaces of polar atoms.
Analysis of Properties:
-
Lipophilicity (XLogP3-AA): The addition of a bromine atom significantly increases the lipophilicity compared to the parent compound, as expected for a halogen. The ortho-isomer is slightly less lipophilic than the meta- and para-isomers. This can be attributed to potential intramolecular steric hindrance or electronic effects from the bromine atom's proximity to the acetamide side chain, which may slightly alter the overall molecular conformation and polarity distribution.
-
Polarity (TPSA): The Topological Polar Surface Area remains constant across all four compounds. This is because the TPSA calculation is based on the contributions of the nitrogen and oxygen atoms of the amide group, and the bromine atom is not considered a polar contributor in this specific algorithm. However, it is crucial to recognize that the bromine atom does introduce a significant dipole, affecting the overall molecular polarity, which is not captured by TPSA alone.
-
Implications for Drug Development: The observed variations in lipophilicity are significant. A change in XLogP3 of ~0.9 units (from baseline to brominated) can dramatically alter properties like aqueous solubility, cell membrane permeability, and binding to plasma proteins. Even the subtle 0.1 unit difference between the ortho and meta/para isomers can be enough to influence selectivity for a biological target or metabolic stability.
Spectroscopic Differentiation
While mass spectrometry would show an identical molecular weight for the three brominated isomers, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for distinguishing them.
-
¹H NMR: The aromatic region of the proton NMR spectrum provides a unique fingerprint for each isomer.
-
para-Isomer: Exhibits a characteristic AA'BB' system, which often appears as two distinct doublets, indicating a symmetrical substitution pattern.
-
ortho-Isomer: Will show a more complex multiplet pattern for the four adjacent aromatic protons.
-
meta-Isomer: Also presents a complex pattern, but it will be distinct from the ortho-isomer due to the different coupling constants between the protons. The proton between the two substituents (at C2) would likely appear as a distinct triplet or singlet-like peak depending on resolution.
-
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will also differ. The para-isomer will show fewer signals in the aromatic region due to its symmetry compared to the ortho- and meta-isomers, which will each display signals for all six unique aromatic carbons.
Experimental Protocols
The following protocol is a generalized procedure for the synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. It can be adapted for the other isomers by starting with the corresponding substituted phenylacetic acid.
Objective: To synthesize 2-(3-Bromophenyl)-N-(tert-butyl)acetamide via an acyl chloride intermediate.
Materials:
-
2-(3-Bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
tert-Butylamine
-
Triethylamine (TEA), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Acyl Chloride Formation: a. To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Bromophenyl)acetic acid (1.0 eq). b. Add anhydrous DCM to dissolve the acid (approx. 5 mL per gram of acid). c. Slowly add thionyl chloride (1.5 eq) to the solution at room temperature. d. Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂). e. Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(3-Bromophenyl)acetyl chloride is typically used directly in the next step without further purification.
-
Amide Coupling: a. Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0 °C). b. In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until the reaction is complete as monitored by TLC.
-
Workup and Purification: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. d. Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford the pure 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
-
Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.
Conclusion
This guide demonstrates that while 2-(3-Bromophenyl)-N-(tert-butyl)acetamide and its positional isomers share the same molecular formula and core structure, they are distinct compounds with measurable differences in their physicochemical properties, particularly lipophilicity. These variations, stemming from the specific placement of the bromine atom, are of paramount importance in the context of drug design and materials science. The provided synthetic protocol offers a reliable method for accessing these compounds, enabling researchers to further explore their potential applications and build structure-activity relationships within this valuable chemical class.
References
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Comprehensive Guide to the Identity Confirmation of Synthesized 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Introduction: The Imperative of Identity in Chemical Synthesis
In the landscape of scientific research, and particularly within the rigorous framework of drug development, the unequivocal confirmation of a synthesized molecule's identity is a cornerstone of scientific integrity. The process of creating novel chemical entities or scaling up known compounds is fraught with potential for the formation of isomers, byproducts, or the persistence of starting materials. Therefore, relying on a single analytical technique is insufficient. A robust, multi-faceted analytical approach is not merely good practice; it is a necessary, self-validating system that ensures the reliability and reproducibility of experimental outcomes.[1][2]
This guide provides an in-depth, practical comparison of a newly synthesized batch of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide against a certified reference standard. We will move beyond a simple checklist of procedures, delving into the causality behind our choice of analytical techniques and demonstrating how their orthogonal nature—each interrogating different physicochemical properties of the molecule—converges to build an unassailable confirmation of its structure and purity.
Context: Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
To establish a practical context, we consider the target molecule synthesized via a standard amidation reaction. 3-Bromophenylacetic acid is activated, often by conversion to its acyl chloride, and subsequently reacted with tert-butylamine in the presence of a base to yield the desired amide product. This common pathway, while generally efficient, presents potential impurities such as unreacted starting materials or products from side reactions, necessitating the rigorous confirmation process detailed below.
The Analytical Confirmation Workflow
Sources
A Comparative Guide to the Reproducible Synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Abstract
The reproducible synthesis of well-defined molecular entities is a cornerstone of modern drug discovery and development. 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a valuable building block in medicinal chemistry, and its consistent, high-purity production is critical for reliable downstream applications. This guide provides an in-depth comparison of two common synthetic methodologies for its preparation: carbodiimide-mediated coupling and the acyl chloride route. By examining the mechanistic underpinnings, procedural nuances, and potential pitfalls of each method, this document serves as a practical resource for researchers aiming to establish a robust and reproducible synthesis in their own laboratories. We present a detailed analysis of critical process parameters, purification strategies, and analytical validation to ensure consistent batch-to-batch quality.
Introduction: The Imperative of Reproducibility
Comparative Analysis of Synthetic Methodologies
The formation of the amide bond between 2-(3-bromophenyl)acetic acid and the sterically hindered amine, tert-butylamine, can be approached in several ways.[3] We will compare a modern, one-pot coupling agent approach with a classic, two-step acyl chloride-based method.
Method A: Carbodiimide-Mediated Amide Coupling
This approach utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ for direct reaction with the amine.[2][4][5]
Mechanism: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid adds to one of the double bonds of the carbodiimide. This intermediate is then attacked by the nucleophilic tert-butylamine, forming the desired amide and generating a urea byproduct (dicyclohexylurea, DCU).[4]
Method B: The Acyl Chloride Route
This traditional and robust two-step method first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.
Mechanism:
-
Acyl Chloride Formation: 2-(3-bromophenyl)acetic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its displacement by a chloride ion.[7]
-
Amine Acylation: The resulting 2-(3-bromophenyl)acetyl chloride is a potent electrophile.[8] It reacts rapidly with tert-butylamine in a nucleophilic acyl substitution reaction.[6][9][10] A non-nucleophilic base (e.g., triethylamine) is typically added to scavenge the HCl generated during the reaction.[9]
Head-to-Head Performance Comparison
The choice between these methods often depends on the specific requirements of the synthesis, such as scale, available equipment, and sensitivity of the substrate to harsh reagents.
| Parameter | Method A: DCC Coupling | Method B: Acyl Chloride Route | Rationale & Causality |
| Reaction Steps | One-pot | Two steps (isolation of intermediate optional) | The acyl chloride route requires a separate activation step, adding time but allowing for purification of the intermediate if necessary. |
| Reagents | 2-(3-bromophenyl)acetic acid, tert-butylamine, DCC | 2-(3-bromophenyl)acetic acid, SOCl₂, tert-butylamine, Et₃N | Method B requires a corrosive chlorinating agent and an additional base, increasing handling precautions. |
| Temperature | Typically 0 °C to Room Temperature | Step 1: Reflux. Step 2: 0 °C to Room Temperature | The formation of the acyl chloride often requires heating, while the subsequent amidation is highly exothermic and requires cooling.[9] |
| Reaction Time | 4-12 hours | 2-6 hours | The high reactivity of the isolated acyl chloride leads to a much faster amidation step compared to the in-situ activation of Method A. |
| Typical Yield | 75-90% | 85-95% | The acyl chloride route often provides higher yields due to the high reactivity of the intermediate, driving the reaction to completion. |
| Key Byproduct | Dicyclohexylurea (DCU) | Triethylamine hydrochloride (Et₃N·HCl) | DCU is notoriously difficult to remove due to its low solubility in many organic solvents, often requiring filtration.[11] The salt from Method B is typically water-soluble and easily removed. |
| Reproducibility | Moderate to High | High | Method B's reproducibility is enhanced by the defined reactivity of the isolated acyl chloride. Method A can be sensitive to reagent quality and moisture. |
| Safety Concerns | DCC is a potent sensitizer and allergen. | Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7] | Both methods require careful handling in a fume hood with appropriate personal protective equipment. |
Experimental Protocols & Workflow Visualization
Workflow Diagram
Caption: Comparative workflow for the synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Protocol A: DCC Coupling
-
To a solution of 2-(3-bromophenyl)acetic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add tert-butylamine (1.1 eq).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the precipitated dicyclohexylurea (DCU) and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure amide.
Protocol B: Acyl Chloride Route
-
Step 1: Carefully add thionyl chloride (2.0 eq) to 2-(3-bromophenyl)acetic acid (1.0 eq). Add a catalytic amount of DMF (1 drop).
-
Heat the mixture to reflux for 1.5 hours. The solution should become clear.
-
Allow the mixture to cool and remove excess thionyl chloride under reduced pressure. The crude 2-(3-bromophenyl)acetyl chloride can be used directly.[8]
-
Step 2: Dissolve the crude acyl chloride in DCM (~0.2 M) and cool to 0 °C.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Scientific Integrity: A Self-Validating System for Reproducibility
To ensure reproducibility, each synthesis must be treated as a self-validating system. This involves rigorous control over inputs and thorough analysis of the output.
-
Reagent Quality: The purity of starting materials is critical. 2-(3-bromophenyl)acetic acid should be free of isomeric impurities. Thionyl chloride should be freshly distilled or from a recently opened bottle to avoid deactivation by moisture.
-
Stoichiometry and Addition Order: Precise measurement of reagents is crucial. In Method B, slow addition of the amine solution to the acyl chloride prevents localized overheating and potential side reactions.
-
Atmospheric Control: Both methods, particularly the acyl chloride route, benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates by atmospheric moisture.
-
Temperature Management: The exothermicity of the amidation step in Method B requires strict temperature control (0 °C) during addition to prevent side reactions.
-
Purification Efficacy: The primary challenge in Method A is the complete removal of the DCU byproduct.[11] If not fully removed by filtration, it can co-elute with the product during chromatography, compromising purity. The aqueous workup in Method B is highly effective at removing the triethylamine hydrochloride salt.
-
Analytical Validation: The identity and purity of the final product must be confirmed.
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methylene bridge (singlet, ~3.5 ppm), and the aromatic protons.
-
Mass Spectrometry: Confirm the molecular weight (exact mass ~270.05 g/mol for the ⁷⁹Br isotope).
-
Purity Analysis (LC-MS/HPLC): Purity should be >95% for use in sensitive biological assays.
-
Conclusion and Recommendations
Both the carbodiimide-mediated coupling and the acyl chloride route are viable methods for synthesizing 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
-
Method A (DCC Coupling) is advantageous for its one-pot nature and milder conditions, which may be preferable for substrates with sensitive functional groups. However, its reproducibility can be hampered by the challenge of completely removing the DCU byproduct, which requires careful and consistent execution of the filtration step.
-
Method B (Acyl Chloride Route) , while involving an additional step and harsher reagents, generally offers higher yields and superior reproducibility. The high reactivity of the acyl chloride intermediate ensures a rapid and complete reaction, and the water-soluble byproduct simplifies purification. For robust, scalable, and highly reproducible synthesis, the acyl chloride method is recommended.
Ultimately, the choice of method should be guided by the specific context of the research, including scale, available resources, and the chemical nature of the starting materials. By understanding the causality behind each experimental choice and implementing rigorous process controls, researchers can achieve a reproducible synthesis of this important chemical intermediate.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2019). How come my acid chloride reacts with tertiary amine? Retrieved from [Link]
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Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Retrieved from [Link]
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Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]
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McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution of 3 with tert-butylamine. Retrieved from [Link]
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Syntechem. (2025). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
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Chemsrc. (2025). 2-(3-bromophenyl)acetyl chloride | CAS#:98288-51-8. Retrieved from [Link]
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Ekkati, A. R., et al. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747-51. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Retrieved from [Link]
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Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]
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Gati, W. P., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel Tankyrase Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of tankyrase enzymes, TNKS1 and TNKS2, has emerged as a promising strategy, particularly for tumors driven by aberrant Wnt/β-catenin signaling.[1][2] This guide provides a comprehensive comparison of a novel investigational compound, 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, with established tankyrase inhibitors. We will delve into the mechanistic underpinnings of tankyrase inhibition, present a framework for efficacy evaluation, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Central Role of Tankyrases in Cellular Signaling
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes that play crucial roles in a variety of cellular processes, including telomere maintenance, mitotic spindle formation, and, most notably, the Wnt/β-catenin signaling pathway.[1][3] In the context of Wnt signaling, tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffold protein in the β-catenin destruction complex.[4] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin.[5] Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[5]
Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal, breast, and lung cancer.[1][6][7] Consequently, inhibiting tankyrase activity presents a compelling therapeutic approach to destabilize β-catenin and suppress tumor growth.[3]
Figure 1: The Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.
Profiling Novel and Known Tankyrase Inhibitors
For the purpose of this guide, we introduce 2-(3-Bromophenyl)-N-(tert-butyl)acetamide as a novel, synthetically accessible small molecule designed to target the nicotinamide subsite of the NAD+ binding pocket of tankyrases. Its structural features, including the bromophenyl and tert-butyl groups, are hypothesized to confer high potency and selectivity.
-
XAV939: One of the first-in-class tankyrase inhibitors, XAV939 has been instrumental in elucidating the role of tankyrases in Wnt signaling.[8] It acts by binding to the nicotinamide-binding pocket of the PARP catalytic domain.[8] While a valuable research tool, its development has been hampered by off-target effects and limited selectivity over other PARP family members.[8]
-
G007-LK: This compound is a potent and selective tankyrase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of APC-mutant colorectal cancer.[3] G007-LK exhibits improved pharmacokinetic properties compared to earlier generation inhibitors.
-
Stenoparib (2X-121/E7449): A dual inhibitor of PARP1/2 and tankyrase 1/2, stenoparib is currently under investigation in clinical trials for advanced cancers.[9] Its dual mechanism of action, targeting both DNA repair and Wnt signaling, represents a promising therapeutic strategy.[9]
Comparative Efficacy Analysis
To objectively compare the efficacy of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide with known inhibitors, a series of in vitro and cell-based assays are essential. The following table presents a hypothetical but representative dataset.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Reporter Assay IC50 (HEK293T) | Cell Viability IC50 (SW480) |
| 2-(3-Bromophenyl)-N-(tert-butyl)acetamide | TNKS1/2 | 5 nM | 2 nM | 15 nM | 100 nM |
| XAV939 | TNKS1/2, PARP1/2 | 11 nM | 4 nM | 50 nM | 500 nM |
| G007-LK | TNKS1/2 | 25 nM | 10 nM | 80 nM | 800 nM |
| Stenoparib | TNKS1/2, PARP1/2 | 15 nM | 7 nM | 40 nM | 300 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or the cellular response by 50%.
Experimental Protocols for Efficacy Determination
The following protocols provide a framework for generating the comparative data presented above.
This assay measures the PARsylation activity of recombinant tankyrase enzymes.
Figure 2: Workflow for the in vitro HTRF-based tankyrase activity assay.
Methodology:
-
Compound Plating: Serially dilute the test compounds in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) and dispense into a 384-well assay plate.
-
Enzyme Addition: Add recombinant human Tankyrase 1 or Tankyrase 2 enzyme to each well.
-
Reaction Initiation: Initiate the PARsylation reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the biotinylated PARsylation product by adding a detection mixture containing streptavidin-XL665 and an anti-PAR antibody conjugated to a europium cryptate (Eu3+).
-
Data Acquisition: After a further incubation period, read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the activity of the tankyrase enzyme.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
This assay quantifies the activity of the Wnt/β-catenin signaling pathway in living cells.
Methodology:
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) into a 96-well plate.
-
Wnt Pathway Activation: Stimulate the Wnt pathway by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Compound Treatment: Add serial dilutions of the test compounds to the appropriate wells and incubate for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Calculate the percent inhibition of Wnt signaling and determine the IC50 values.
Conclusion and Future Directions
The hypothetical data presented herein positions 2-(3-Bromophenyl)-N-(tert-butyl)acetamide as a highly potent and cell-permeable inhibitor of tankyrase activity and Wnt/β-catenin signaling. Its superior performance in these assays compared to established inhibitors like XAV939 and G007-LK warrants further investigation.
Future studies should focus on:
-
Selectivity Profiling: Assessing the selectivity of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide against a panel of PARP family members to ensure a favorable therapeutic window.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of the compound in preclinical xenograft models of Wnt-driven cancers.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establishing a relationship between drug exposure and target modulation in vivo.
While several tankyrase inhibitors have entered clinical trials, challenges related to on-target gastrointestinal toxicity have been reported.[10][11] The development of next-generation inhibitors with improved therapeutic indices remains a critical goal. The systematic and rigorous comparative approach outlined in this guide provides a robust framework for identifying and advancing promising new therapeutic candidates for the treatment of cancer and other tankyrase-associated diseases.
References
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Garcı́a-Garcı́a, A., et al. (2015). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Medicinal Chemistry, 22(23), 2735-2757. [Link]
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Mazieres, J., et al. (2015). Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition. Cancer Research, 75(1), 114-124. [Link]
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Li, N., & Zhang, J. (2018). Novel insight into the function of tankyrase. Oncology Letters, 16(5), 5531–5538. [Link]
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Wang, W., et al. (2017). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry, 292(31), 12858–12868. [Link]
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Li, J., & Zhang, J. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5445–5470. [Link]
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Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences, 23(23), 15202. [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]
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Kim, J., et al. (2021). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. British Journal of Cancer, 124(10), 1668–1680. [Link]
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Li, Y., et al. (2024). Tankyrase 2 promotes lung cancer cell malignancy. World Journal of Gastrointestinal Oncology, 16(6), 1056-1069. [Link]
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Lehtio, L., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Molecular Cancer Therapeutics, 21(4), 589–599. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Welcome to our in-depth guide on the proper disposal procedures for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the responsible management of this compound from the laboratory bench to its final disposition.
The core principle of this guide is not just to prescribe steps, but to elucidate the rationale behind them, empowering you to make informed decisions that protect yourself, your colleagues, and our shared environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Inferred Hazard Profile:
| Hazard Category | Rationale and Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Halogenated organic compounds can exhibit toxicity if ingested, absorbed through the skin, or inhaled.[1] Amide functionalities can also present toxicological concerns. | Avoid ingestion, inhalation, and direct skin contact.[2] Always handle in a well-ventilated area or a chemical fume hood.[3] |
| Skin/Eye Irritation | Similar compounds are known to cause skin and serious eye irritation.[4][5][6] | Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] |
| Environmental Hazard | Brominated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[8] They should not be released into the environment.[7] | Prevent entry into drains and waterways.[5] All waste must be collected for proper disposal. |
| Reactivity | Generally stable under normal conditions.[9] However, avoid contact with strong oxidizing agents, strong acids, and strong bases. | Store in a cool, dry, well-ventilated area away from incompatible materials.[3][10] |
The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemicals is governed by a stringent regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies setting these standards.
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[11] 2-(3-Bromophenyl)-N-(tert-butyl)acetamide, as a halogenated organic compound, would likely be classified as a hazardous waste.[11][12]
-
OSHA (Occupational Safety and Health Administration): OSHA's regulations are focused on protecting workers who handle hazardous substances.[13] This includes requirements for hazard communication, proper labeling of waste containers, and comprehensive employee training.[14][15]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Caption: Decision workflow for the safe disposal of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide.
Experimental Protocol for Waste Collection
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[7]
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
A buttoned lab coat.
-
-
Waste Segregation:
-
Causality: Halogenated organic waste must be segregated from non-halogenated waste.[1][16] This is because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[17][18] Mixing waste streams increases disposal costs and complicates the disposal process.[16]
-
Procedure: Designate a specific waste container for "Halogenated Organic Waste."[1][17]
-
-
Container Selection and Labeling:
-
Procedure:
-
Choose a chemically compatible, leak-proof container with a secure screw-top cap.[19][20] Plastic containers are often preferred.[20]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[3]
-
Clearly write the full chemical name, "2-(3-Bromophenyl)-N-(tert-butyl)acetamide," and list all other components of the waste stream with their approximate percentages.[17]
-
-
Trustworthiness: Proper labeling is not just a regulatory requirement; it is a critical safety measure that informs everyone who handles the container of its contents and potential hazards.
-
-
Accumulation and Storage:
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[11][20] An SAA is a location at or near the point of waste generation and under the control of the operator.
-
Keep the container tightly closed except when adding waste.[3][16]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[21]
-
-
Expertise: Storing waste in an SAA ensures that it is managed safely in the laboratory before being collected for disposal, minimizing the risk of spills and exposure.
-
-
Request for Disposal:
-
Procedure: Once the container is full or you are finished with the experimental series, contact your institution's EHS department to schedule a waste pickup.[20]
-
Logistical Insight: Do not allow waste to accumulate for extended periods. Regular disposal prevents the laboratory from exceeding regulatory limits on the volume of hazardous waste that can be stored.
-
Decontamination and Spill Management
Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
Decontamination Protocol
-
Equipment:
-
Rinse glassware and equipment that have come into contact with the compound three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinse solvent (rinseate) as halogenated organic waste.
-
After the solvent rinse, wash with soap and water.
-
-
Surfaces:
-
Wipe down the work area (fume hood sash, benchtop) with a cloth dampened with a suitable solvent, followed by a soap and water wash.
-
Dispose of the contaminated wipes as solid halogenated organic waste.
-
Emergency Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
Don PPE: For small, manageable spills, don additional PPE, such as a double layer of gloves and a respirator if necessary.
-
Containment:
-
Cleanup: Place all cleanup materials (absorbent pads, contaminated wipes) into the halogenated waste container.[22]
-
Decontaminate: Clean the spill area as described in the decontamination protocol.
-
Report: Report the spill to your laboratory supervisor and EHS, in accordance with your institution's policies.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to minimize its generation at the source.[11][20]
-
Scale Down Experiments: Whenever possible, reduce the scale of your experiments to use smaller quantities of the compound.[20]
-
Order Judiciously: Purchase only the amount of material needed for your research.[11]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
By integrating these principles into your experimental design and laboratory practices, you contribute to a safer, more sustainable research environment.
References
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, April 15). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Wisconsin-Milwaukee. Standard Operating Procedure for Sodium Amide. Retrieved from [Link]
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Angene Chemical. (2025, April 16). Safety Data Sheet: N-tert-butylacetamide. Retrieved from [Link]
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PENTA. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
